Product packaging for 5-Bromo-2-methoxypyridine-4-boronic acid(Cat. No.:CAS No. 957060-94-5)

5-Bromo-2-methoxypyridine-4-boronic acid

Cat. No.: B1280721
CAS No.: 957060-94-5
M. Wt: 231.84 g/mol
InChI Key: ZNJUFOAOSUTWIG-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyridine-4-boronic acid is a useful research compound. Its molecular formula is C6H7BBrNO3 and its molecular weight is 231.84 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BBrNO3 B1280721 5-Bromo-2-methoxypyridine-4-boronic acid CAS No. 957060-94-5

Properties

IUPAC Name

(5-bromo-2-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7BBrNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJUFOAOSUTWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475802
Record name 5-Bromo-2-methoxypyridine-4-boronic acid
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Molecular Weight

231.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-94-5
Record name B-(5-Bromo-2-methoxy-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxypyridine-4-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 957060-94-5

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxypyridine-4-boronic acid, a key building block in modern medicinal chemistry and drug discovery. The document details its physicochemical properties, a likely synthetic pathway with a representative experimental protocol, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is a substituted pyridine derivative recognized for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reactivity makes it an invaluable tool for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This information is collated from various chemical suppliers and is essential for its handling, storage, and application in synthetic chemistry.[2][3]

PropertyValue
CAS Number 957060-94-5
Molecular Formula C₆H₇BBrNO₃
Molecular Weight 231.84 g/mol
Appearance White to off-white solid
Melting Point 130-134 °C
Purity Typically ≥97%
Storage Conditions Inert atmosphere, store in freezer, under -20°C

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis is anticipated to be a two-step process, starting from the commercially available 2,5-dibromopyridine. The first step involves a nucleophilic substitution to introduce the methoxy group, followed by a lithium-halogen exchange and subsequent reaction with a borate ester to yield the final boronic acid.

Synthetic Pathway 2,5-Dibromopyridine 2,5-Dibromopyridine 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine 2,5-Dibromopyridine->5-Bromo-2-methoxypyridine NaOMe, Methanol Lithiated Intermediate Lithiated Intermediate 5-Bromo-2-methoxypyridine->Lithiated Intermediate n-BuLi, THF, -78°C Boronate Ester Boronate Ester Lithiated Intermediate->Boronate Ester Triisopropyl borate This compound This compound Boronate Ester->this compound Aqueous Acid Workup

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol: Synthesis of 5-Bromo-2-methoxypyridine (Precursor)

This protocol describes a common method for the synthesis of the precursor compound.

Materials:

  • 2,5-Dibromopyridine

  • Sodium methoxide (NaOMe)

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, dissolve 2,5-dibromopyridine in methanol.

  • Add sodium methoxide to the solution.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude 5-Bromo-2-methoxypyridine by distillation under reduced pressure.

Representative Experimental Protocol: Borylation to form this compound

This generalized protocol is based on standard procedures for the synthesis of pyridine boronic acids.[4]

Materials:

  • 5-Bromo-2-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Aqueous Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 5-Bromo-2-methoxypyridine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours to ensure complete lithium-halogen exchange.

  • To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The 5-Bromo-2-methoxypyridine scaffold is a valuable pharmacophore in drug discovery. Its derivatives have been investigated for a range of biological activities, with a significant focus on the development of kinase inhibitors for cancer therapy.

Role as a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that are crucial for cell signaling and growth. The pyridine ring is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. The bromine atom on the this compound serves as a convenient handle for introducing further molecular diversity through cross-coupling reactions, allowing for the fine-tuning of inhibitor potency and selectivity.

Polo-like Kinase 4 (PLK4) as a Key Target

A prominent target for inhibitors derived from similar pyridine scaffolds is Polo-like kinase 4 (PLK4).[5] PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a fundamental process in cell division.[5] Overexpression of PLK4 is observed in a variety of human cancers and is associated with tumor progression and genomic instability.[5][6] Therefore, inhibiting PLK4 is a promising therapeutic strategy for cancer.

The PLK4 signaling pathway is central to the cell cycle. Its primary role is to initiate the formation of new centrioles during the S phase. This process is tightly regulated to ensure that each daughter cell receives the correct number of centrosomes, which are essential for forming the bipolar spindle during mitosis. Dysregulation of PLK4 can lead to centrosome amplification, resulting in chromosomal instability, a hallmark of cancer.[7] PLK4 has also been implicated in promoting epithelial-to-mesenchymal transition (EMT), a process linked to tumor invasion and metastasis, through pathways such as the Wnt/β-catenin and PI3K/Akt signaling cascades.[6][7]

PLK4 Signaling Pathway cluster_0 Cell Cycle Progression cluster_1 Tumorigenesis PLK4 PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Wnt/β-catenin Wnt/β-catenin PLK4->Wnt/β-catenin Activates PI3K/Akt PI3K/Akt PLK4->PI3K/Akt Activates Centrosome Amplification Centrosome Amplification Centriole Duplication->Centrosome Amplification Overexpression Chromosomal Instability Chromosomal Instability Centrosome Amplification->Chromosomal Instability Tumor Growth & Metastasis Tumor Growth & Metastasis Chromosomal Instability->Tumor Growth & Metastasis EMT EMT EMT->Tumor Growth & Metastasis Wnt/β-catenin->EMT PI3K/Akt->EMT Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->PLK4 Inhibits

Caption: Simplified PLK4 signaling pathway in cancer.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds between the pyridine core and various aryl or heteroaryl partners.[8] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and tolerance of a wide range of functional groups.[8][9]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the catalyst, base, and solvent system is often necessary for specific substrates.[10]

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide, this compound, the base, and the palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of novel compounds with potential therapeutic applications, notably as kinase inhibitors targeting pathways such as PLK4. This technical guide provides a foundation of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

A Technical Guide to 5-Bromo-2-methoxypyridine-4-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-methoxypyridine-4-boronic acid, a key building block in medicinal chemistry and organic synthesis. Boronic acids are critical reagents in modern synthetic chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions. The unique substitution pattern of this particular heterocyclic boronic acid makes it a valuable intermediate for creating complex molecular architectures, particularly in the development of novel therapeutic agents and advanced materials.

Physicochemical Properties

This compound is a substituted pyridine derivative containing both a bromine atom and a boronic acid functional group. These features allow for sequential and site-selective modifications, enhancing its versatility in multi-step syntheses. Its key properties are summarized below.

PropertyValueReference(s)
Molecular Weight 231.84 g/mol [1][2]
Molecular Formula C₆H₇BBrNO₃[1][2]
CAS Number 957060-94-5[1][2]
Melting Point 130-134 °C[2]
Boiling Point 367.4 ± 52.0 °C (Predicted)[2]
Appearance White to off-white solid/crystalline powder
Purity Typically ≥97%[1]
Common Synonyms (5-Bromo-2-methoxy-4-pyridyl)boronic acid[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound is not commonly detailed as a one-pot reaction. It typically involves the preparation of a key intermediate, 5-Bromo-2-methoxypyridine, followed by a borylation step.

Protocol 1: Synthesis of 5-Bromo-2-methoxypyridine Intermediate

This protocol describes a common method for synthesizing the precursor from 2,5-dibromopyridine via nucleophilic aromatic substitution.

Reaction Scheme: 2,5-dibromopyridine + Sodium Methoxide → 5-Bromo-2-methoxypyridine

Materials:

  • 2,5-dibromopyridine

  • Sodium methoxide (NaOMe) 28% solution in methanol

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • A mixture of 2,5-dibromopyridine (200 g, 0.84 mol) and a 28% sodium methoxide solution in methanol (1535 g) is heated under reflux for 30 minutes.[4]

  • After the reaction period, the mixture is cooled to room temperature.

  • The majority of the methanol is removed via distillation under reduced pressure.

  • The resulting residue is cooled, and water is added to dissolve the inorganic salts.

  • The aqueous mixture is extracted with dichloromethane.

  • The organic layer is separated, and the solvent is removed by evaporation to yield the crude product.

  • The crude 5-Bromo-2-methoxypyridine is purified by vacuum distillation to yield the final intermediate.[4]

G cluster_0 Synthesis of 5-Bromo-2-methoxypyridine start 2,5-Dibromopyridine reagents + Sodium Methoxide + Methanol (Solvent) process Heat under Reflux (30 min) reagents->process Reaction workup Workup: 1. Cool to RT 2. Remove Methanol 3. Add Water 4. Extract with CH2Cl2 process->workup Quenching & Extraction purification Vacuum Distillation workup->purification Purification end Purified 5-Bromo-2-methoxypyridine purification->end

Caption: Workflow for the synthesis of the 5-Bromo-2-methoxypyridine intermediate.

Protocol 2: Representative Miyaura Borylation

This protocol outlines a general and widely used method for converting aryl bromides into their corresponding boronic esters, which can then be hydrolyzed to the boronic acid. This represents a plausible route to the title compound from its precursor.

Reaction Scheme: 5-Bromo-2-methoxypyridine + Bis(pinacolato)diboron → this compound pinacol ester

Materials:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Potassium acetate (KOAc) (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add 5-Bromo-2-methoxypyridine, bis(pinacolato)diboron, and potassium acetate.[5]

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe to dissolve the reagents.

  • Add the palladium catalyst, Pd(dppf)Cl₂, to the reaction mixture.

  • Heat the mixture (typically 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude boronic ester can be purified by column chromatography on silica gel. Subsequent hydrolysis (e.g., with aqueous acid) yields the final boronic acid.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib and Vaborbactam, featuring this functional group.[6][7] The pyridine ring is also a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable physicochemical properties.[4]

The primary application of this compound is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common cores in many biologically active molecules.[7][8]

  • Kinase Inhibitors: The substituted pyridine motif is a key feature in many kinase inhibitors, which are a cornerstone of modern oncology and immunology. For example, compounds containing a methoxypyridinyl moiety are used to target the JAK-STAT signaling pathway, which is critical in immune system regulation.[5] The ability to use this boronic acid to readily form C-C bonds allows for the rapid generation of compound libraries for screening against various kinase targets.

  • Central Nervous System (CNS) Agents: The pyridine scaffold is present in numerous compounds designed to target receptors in the central nervous system.[8]

  • Anticancer Agents: Boronic acids have been incorporated into molecules that act as tubulin polymerization inhibitors, disrupting microtubule formation in cancer cells and leading to apoptosis.[8]

The logical workflow for its primary application, the Suzuki-Miyaura cross-coupling, is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions compound_A 5-Bromo-2-methoxypyridine- 4-boronic acid catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) compound_A->catalyst Suzuki-Miyaura Coupling compound_B Aryl/Heteroaryl Halide (R-X, where X=Br, I, OTf) compound_B->catalyst Suzuki-Miyaura Coupling base Base (e.g., K2CO3, K3PO4, Cs2CO3) product Coupled Product (Biaryl/Heteroaryl Scaffold) base->product Forms C-C Bond

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route for 5-Bromo-2-methoxypyridine-4-boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing from commercially available 2,5-dibromopyridine. This guide includes detailed experimental protocols, tabulated quantitative data based on representative procedures, and visualizations of the synthetic pathway and workflow.

Introduction

This compound is a key intermediate in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of a bromine atom, a methoxy group, and a boronic acid function on the pyridine scaffold allows for sequential and regioselective modifications, making it a versatile reagent for the construction of novel heterocyclic compounds with potential applications in drug discovery and materials science. This guide outlines a reliable synthetic pathway for its preparation.

Overall Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from 2,5-dibromopyridine. The core strategy involves:

  • Selective Methoxylation: Introduction of a methoxy group at the 2-position of the pyridine ring via nucleophilic aromatic substitution.

  • Directed Lithiation and Iodination: Regioselective introduction of an iodine atom at the 4-position, facilitated by the directing effect of the methoxy group.

  • Halogen-Metal Exchange and Borylation: Selective lithium-iodine exchange followed by trapping with a borate ester to form the boronic ester, which is subsequently hydrolyzed to the target boronic acid.

Synthesis_Pathway Start 2,5-Dibromopyridine Step1_Product 5-Bromo-2-methoxypyridine Start->Step1_Product 1. NaOMe, MeOH Step2_Product 5-Bromo-4-iodo-2-methoxypyridine Step1_Product->Step2_Product 2. LDA, THF, -78 °C 3. I₂ Step3_Product This compound Step2_Product->Step3_Product 4. n-BuLi, THF, -78 °C 5. B(O-iPr)₃ 6. H₃O⁺ Step1 reactant 2,5-Dibromopyridine plus + reactant->plus reagent NaOMe / MeOH plus->reagent arrow reagent->arrow product 5-Bromo-2-methoxypyridine arrow->product Step2 reactant 5-Bromo-2-methoxypyridine reagents 1. LDA, THF, -78 °C 2. I₂ reactant->reagents arrow reagents->arrow product 5-Bromo-4-iodo-2-methoxypyridine arrow->product Step3 reactant 5-Bromo-4-iodo-2-methoxypyridine reagents 1. n-BuLi, THF, -78 °C 2. B(O-iPr)₃ 3. H₃O⁺ reactant->reagents arrow reagents->arrow product This compound arrow->product Workflow cluster_prep Reaction Setup cluster_reaction Lithiation and Borylation cluster_workup Work-up and Purification A Flame-dry glassware under vacuum B Assemble apparatus under Argon A->B C Add anhydrous solvent and reactant B->C D Cool to -78 °C C->D E Add n-BuLi dropwise D->E F Stir for 1 hour E->F G Add borate ester dropwise F->G H Warm to room temperature overnight G->H I Quench with aqueous acid H->I J Extract with organic solvent I->J K Dry organic layer J->K L Concentrate in vacuo K->L M Purify (recrystallization/chromatography) L->M Final_Product Final_Product M->Final_Product Characterize product

Technical Guide: Spectroscopic Analysis of 5-Bromo-2-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data and analytical methodologies for the characterization of 5-Bromo-2-methoxypyridine-4-boronic acid. The information herein is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of this compound, a key building block in various chemical and pharmaceutical applications.

Compound Profile

  • Chemical Name: this compound

  • CAS Number: 957060-94-5[1][2]

  • Molecular Formula: C₆H₇BBrNO₃[1][3]

  • Molecular Weight: 231.84 g/mol [1]

  • Appearance: White to off-white solid[3]

  • Melting Point: 130-134 °C[3]

Chemical Structure:

Spectral Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.20s1HH-6 (Pyridine)
~7.50s1HH-3 (Pyridine)
~8.30s (broad)2HB(OH)₂
~3.90s3H-OCH₃

Table 2: Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~164.0C-2 (Pyridine)
~152.0C-6 (Pyridine)
~115.0C-5 (Pyridine)
~112.0C-3 (Pyridine)
~145.0 (broad)C-4 (Pyridine)
~54.0-OCH₃
Chromatographic Analysis

Table 3: Representative HPLC Purity Analysis Parameters

ParameterValue
Purity >97%
Retention Time ~4.5 min (Isocratic)
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Table 4: Representative LC-MS Analysis Parameters

ParameterValue
Retention Time ~2.1 min (Gradient)
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ m/z 232.98, 234.98 (Bromine Isotopic Pattern)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The use of a hydrogen-bonding solvent like DMSO-d₆ is often beneficial for boronic acids to prevent the formation of boroxines (cyclic anhydrides), which can complicate the NMR spectra. The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

High-Performance Liquid Chromatography (HPLC)

Sample and Mobile Phase Preparation: A stock solution of the sample is prepared by dissolving approximately 1 mg of this compound in 1 mL of diluent (e.g., 50:50 acetonitrile:water). This is then further diluted to a working concentration of approximately 0.1 mg/mL. The mobile phase components are filtered and degassed prior to use.

Chromatographic Conditions:

  • System: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (each containing 0.1% Formic Acid). For a gradient, a typical run might be:

    • 0-20 min: 10% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-26 min: 90% to 10% Acetonitrile

    • 26-30 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample and Mobile Phase Preparation: The sample is prepared as for HPLC analysis but at a lower concentration, typically around 10 µg/mL. The mobile phases are prepared with LC-MS grade solvents and additives.

LC-MS Conditions:

  • System: LC-MS system equipped with an Electrospray Ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.5 min: 5% to 95% B

    • 3.5-4.5 min: 95% B

    • 4.5-5.0 min: 95% to 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

Visualized Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 500 MHz NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 process Process Spectra (FT, Phasing, Baseline) acquire_h1->process acquire_c13->process integrate Integrate & Assign Peaks process->integrate

Caption: Workflow for NMR spectroscopic analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis weigh Weigh Compound (~1 mg) dissolve Dissolve in Diluent (1 mL) weigh->dissolve dilute Dilute to ~0.1 mg/mL dissolve->dilute inject Inject Sample (10 µL) dilute->inject separate Separate on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for HPLC purity analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Interpretation weigh Prepare Stock Solution dilute Dilute to ~10 µg/mL weigh->dilute inject Inject Sample (2 µL) dilute->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize detect Mass Detection ionize->detect extract_tic Extract Ion Chromatogram (TIC) detect->extract_tic analyze_ms Analyze Mass Spectrum for [M+H]⁺ extract_tic->analyze_ms

Caption: Workflow for LC-MS analysis.

References

The Reactivity of Substituted Pyridine Boronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine boronic acids are a critical class of reagents in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Their unique electronic properties and versatile reactivity make them indispensable building blocks for the construction of complex molecular architectures. This guide provides a comprehensive overview of the core principles governing the reactivity of these compounds, with a focus on their application in cross-coupling reactions.

Stability and the "2-Pyridyl Problem"

A crucial factor influencing the reactivity of pyridine boronic acids is their stability, which is significantly dependent on the position of the boronic acid group. While 3- and 4-pyridylboronic acids are generally stable, 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This instability, often referred to as the "2-pyridyl problem," is attributed to the proximity of the nitrogen atom, which can facilitate decomposition pathways.[3]

To circumvent this challenge, several strategies have been developed:

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can mitigate protodeboronation.[4]

  • Slow-Release Strategies: Employing stable precursors that release the boronic acid in situ under the reaction conditions is a highly effective approach. N-methyliminodiacetic acid (MIDA) boronates are prominent examples of such air-stable, crystalline solids that offer controlled release and are highly effective in cross-coupling reactions.[5]

Influence of Substituents on Reactivity

The electronic nature of substituents on the pyridine ring plays a pivotal role in modulating the reactivity of pyridine boronic acids in cross-coupling reactions. The electron-withdrawing character of the pyridine nitrogen atom itself makes the ring electron-deficient. Additional substituents can either enhance or diminish this effect, thereby influencing the rates of key steps in the catalytic cycle, such as transmetalation.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) further decrease the electron density of the pyridine ring.[6][7] This generally leads to a decrease in the nucleophilicity of the organoboron species, which can slow down the transmetalation step in Suzuki-Miyaura coupling, often resulting in lower reaction yields compared to their non-substituted or electron-rich counterparts.[8]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) and amino (-NH2) increase the electron density of the pyridine ring.[9] This enhanced electron density generally increases the rate of transmetalation, leading to higher yields in Suzuki-Miyaura coupling reactions.[1]

The position of the substituent also has a significant impact. For instance, an electron-withdrawing group at the 6-position of a 2-pyridyl boronic acid can influence the coordination of the pyridine nitrogen to the metal center, affecting the catalytic activity.[10]

Key Cross-Coupling Reactions

Substituted pyridine boronic acids are primarily utilized in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions to form C-C and C-heteroatom bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heterobiaryl structures. The general reactivity trend for pyridine boronic acids in this reaction is: 3-pyridyl ≈ 4-pyridyl > 2-pyridyl, with the latter being challenging due to the aforementioned instability.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow Start Select Substituted Pyridine Boronic Acid Is_2_Pyridyl Is it a 2-pyridyl boronic acid? Start->Is_2_Pyridyl Use_MIDA Use MIDA boronate or other stable surrogate Is_2_Pyridyl->Use_MIDA Yes Direct_Use Use boronic acid directly (3- or 4-pyridyl) Is_2_Pyridyl->Direct_Use No Substituent_Effect Consider substituent electronic effects Use_MIDA->Substituent_Effect Direct_Use->Substituent_Effect EDG Electron-donating group: Expect higher reactivity Substituent_Effect->EDG EDG EWG Electron-withdrawing group: Expect lower reactivity, may need stronger conditions Substituent_Effect->EWG EWG Catalyst_Selection Select Pd catalyst and ligand (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Buchwald ligands) EDG->Catalyst_Selection EWG->Catalyst_Selection Base_Solvent Select base and solvent (e.g., K2CO3, K3PO4 in Dioxane/Water) Catalyst_Selection->Base_Solvent Reaction Perform Suzuki-Miyaura Coupling Base_Solvent->Reaction

Caption: Workflow for Suzuki-Miyaura coupling of substituted pyridine boronic acids.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable route to N- and O-arylated pyridines. This copper-catalyzed reaction is often performed under milder conditions and can be tolerant of air and moisture.[7][11] The electronic effects of substituents on the pyridine boronic acid also influence the outcome of Chan-Lam couplings, with electron-donating groups on the boronic acid generally leading to higher yields in N-arylation reactions.[12]

General Reaction Scheme for Chan-Lam Coupling:

Chan_Lam_Reaction PyBA Substituted Pyridine Boronic Acid (Ar-B(OH)2) Arrow Cu(OAc)2, Base (e.g., Pyridine) Solvent (e.g., DCM, MeOH) Air (O2) PyBA->Arrow Nucleophile N-H or O-H containing nucleophile (Nu-H) Nucleophile->Arrow Plus1 + Product Arylated Product (Ar-Nu) Arrow->Product Boronic_Acid_Byproduct B(OH)3 Arrow->Boronic_Acid_Byproduct Plus2 +

Caption: General scheme for the Chan-Lam cross-coupling reaction.

Quantitative Data on Reactivity

The following tables summarize representative data on the Suzuki-Miyaura coupling of substituted pyridine boronic acids, illustrating the impact of substituent electronics and position on reaction yields.

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl Fluoride [8]

EntryBoronic Acid/EsterSubstituent TypeYield (%)
13-Pyridyl boronic ester-53
24-Pyridyl boronic ester-53
34-Cyanophenyl boronic acidElectron-Withdrawing51
44-Methoxyphenyl boronic acidElectron-Donating89

Reaction conditions: PyFluor (0.3 mmol), boronic acid/ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol) in dioxane.

Table 2: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronates with Aryl Chlorides [1]

Entry2-Pyridyl MIDA BoronateAryl ChlorideYield (%)
12-Pyridyl4-Chloroacetophenone85
22-Pyridyl4-Chlorobenzonitrile82
35-(Trifluoromethyl)-2-pyridyl4-Chloroacetophenone95
45-(Trifluoromethyl)-2-pyridyl4-Chlorotoluene81

Reaction conditions: Aryl halide (1.0 equiv), MIDA boronate (1.5 equiv), XphosPdcycle (5 mol%), Cu(OAc)₂ (50 mol%), K₃PO₄ (5.0 equiv) in DMF at 100°C.

Experimental Protocols

General Procedure for the Synthesis of 2-Pyridyl N-Methyliminodiacetic Acid (MIDA) Boronate[13]

To a stirred solution of 2-bromopyridine (97 mmol) and triisopropyl borate (84.8 mmol) in THF (175 mL) at -78 °C is added n-BuLi (2.5 M in hexanes, 90 mmol) dropwise. The resulting solution is warmed to 23 °C and added over one hour to a stirred solution of N-methyliminodiacetic acid (MIDA) (173 mmol) in DMSO (175 mL) at 115 °C. The reaction mixture is then cooled, and the product is isolated by extraction and purification.

General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide[1]

An oven-dried resealable Schlenk tube is charged with the aryl halide (1.0 equiv), the 2-pyridyl MIDA boronate (1.5 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 5 mol%), copper(II) acetate (50 mol%), and potassium phosphate (5.0 equiv). The tube is evacuated and backfilled with an inert atmosphere. Anhydrous DMF is added, and the mixture is heated at 100 °C for 24 hours. After cooling, the reaction is worked up by dilution with an organic solvent, washing with water and brine, and the product is purified by column chromatography.

General Procedure for Chan-Lam N-Arylation of Imidazoles[14][15]

To a reaction vessel are added the imidazole (0.2 mmol), the arylboronic acid (0.4 mmol), a copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%), and a base (e.g., K₂CO₃, 0.2 mmol). The vessel is charged with a solvent, typically methanol (1 mL). The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) in air for a designated time. The product is then isolated and purified using standard techniques such as column chromatography.

Conclusion

Substituted pyridine boronic acids are powerful tools in synthetic chemistry, enabling the construction of a diverse array of functionalized pyridine-containing molecules. A thorough understanding of their stability, the electronic influence of substituents, and the optimal conditions for their participation in cross-coupling reactions is paramount for their effective utilization. The strategic use of stable surrogates like MIDA boronates has largely overcome the challenges associated with unstable 2-pyridyl derivatives. As the demand for novel pyridine-based compounds in drug discovery and materials science continues to grow, the development of even more efficient and versatile methods for the application of these essential building blocks will remain a key area of research.

References

The Chemical Stability of 5-Bromo-2-methoxypyridine-4-boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxypyridine-4-boronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. However, the inherent instability of boronic acids, particularly heterocyclic derivatives, presents significant challenges for storage, handling, and reaction optimization. This technical guide provides a comprehensive overview of the chemical stability of this compound, drawing upon data from analogous compounds and general principles of boronic acid chemistry. It covers the primary degradation pathways, recommended storage and handling protocols, and detailed methodologies for stability assessment to ensure its effective use in research and development.

Introduction to the Stability of Heterocyclic Boronic Acids

Boronic acids are susceptible to several degradation pathways that can impact their purity, reactivity, and shelf-life. The stability of a particular boronic acid is influenced by steric and electronic effects of its substituents. Heterocyclic boronic acids, such as pyridine derivatives, are often reported to be less stable than their aryl counterparts. For instance, 2-pyridyl boronic acid is known to be notoriously unstable. The primary degradation pathways for boronic acids include protodeboronation, oxidation, and dehydration to form boroxines.

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This pathway can be influenced by factors such as pH, temperature, and the presence of metals.

  • Oxidation: The boronic acid functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents, leading to the formation of the corresponding alcohol (phenol in the case of aryl boronic acids) and boric acid.

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.

Understanding these degradation pathways is crucial for the proper handling and application of this compound.

Factors Influencing the Stability of this compound

  • Temperature: Elevated temperatures can accelerate the rates of all major degradation pathways. Therefore, storage at low temperatures is critical.

  • Moisture: The presence of water can facilitate both protodeboronation and the reversible formation of boroxines.

  • Light: Photolytic degradation can be a concern for many organic molecules. Exposure to light should be minimized.

  • pH: The stability of boronic acids is highly pH-dependent. Both acidic and basic conditions can promote protodeboronation.

  • Oxygen: As oxidation is a key degradation pathway, exposure to air should be minimized. Storage under an inert atmosphere is recommended.

The following diagram illustrates the key factors that can influence the stability of a boronic acid.

Key environmental factors affecting the stability of the boronic acid.

Recommended Storage and Handling

To maintain the integrity and ensure a long shelf-life for this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and general best practices for boronic acids.

Parameter Recommendation Rationale
Temperature Store in a freezer at -20°C for long-term storage.Minimizes thermal degradation and other decomposition pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidative degradation.
Light Protect from light by using an amber vial or storing in the dark.Avoids potential photolytic degradation.
Moisture Keep the container tightly sealed to prevent moisture ingress.Minimizes hydrolysis and protodeboronation.
Handling Handle in a well-ventilated area, preferably in a glove box or under an inert atmosphere.Minimizes exposure to oxygen and moisture.

Major Degradation Pathways

The primary degradation pathways anticipated for this compound are illustrated below.

G cluster_0 Reactant cluster_1 Degradation Products Parent This compound Protodeboronation_Product 5-Bromo-2-methoxypyridine Parent->Protodeboronation_Product H₂O, H⁺/OH⁻, Heat Oxidation_Product 5-Bromo-2-methoxy-4-hydroxypyridine Parent->Oxidation_Product O₂, Oxidants Dehydration_Product Boroxine (Trimeric Anhydride) Parent->Dehydration_Product -H₂O (reversible)

Anticipated degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a combination of benchtop stability monitoring and forced degradation studies can be employed.

Benchtop Stability Assessment

This protocol provides a method to evaluate the stability of the solid compound under ambient laboratory conditions.

Methodology:

  • Sample Preparation: Place a known quantity (e.g., 100 mg) of this compound in an open vial on a laboratory bench, exposing it to the ambient atmosphere.

  • Time Points: At designated time intervals (e.g., Day 0, 1, 3, 7, 15, and 30), collect a small aliquot of the solid.

  • NMR Analysis:

    • Accurately weigh the aliquot and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

    • Acquire a quantitative ¹H NMR spectrum.

  • Data Analysis:

    • Integrate a characteristic peak of this compound and a peak from the internal standard.

    • Calculate the purity of the boronic acid at each time point relative to the initial time point.

    • Plot the percentage of remaining boronic acid against time to determine the degradation profile.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.

General Conditions for Forced Degradation:

Stress Condition Typical Reagents and Conditions
Acidic Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°C
Basic Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°C
Oxidative Degradation 3% to 30% H₂

Physical properties of 5-Bromo-2-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 5-Bromo-2-methoxypyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic organic compound widely utilized as a building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key intermediate for the synthesis of complex molecules and bioactive compounds.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for its synthesis and characterization, and visualizes key workflows relevant to its application.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 957060-94-5[1][2][3][4]
Molecular Formula C₆H₇BBrNO₃[1][3][4]
Molecular Weight 231.84 g/mol [3][4]
Appearance White to off-white solid[3]
Melting Point 130-134 °C[1][3]
Boiling Point 367.4 ± 52.0 °C (Predicted)[3]
Density 1.71 ± 0.1 g/cm³ (Predicted)[3]
pKa 6.84 ± 0.58 (Predicted)[3]
Storage Conditions Inert atmosphere, Store in freezer, under -20°C[1][3]

Synthesis Pathway

The synthesis of this compound typically involves a lithium-halogen exchange from its precursor, 5-Bromo-2-methoxypyridine, followed by borylation with a trialkyl borate. This two-step process is a common and effective method for preparing aryl and heteroaryl boronic acids.[5][6]

G General Synthetic Pathway for this compound cluster_0 Step 1: Lithium-Halogen Exchange cluster_1 Step 2: Borylation A 5-Bromo-2-methoxypyridine (Precursor) B Lithiation Intermediate A->B 1. n-BuLi, Anhydrous THF -78 °C C Boronic Ester Intermediate B->C 2. Triisopropyl borate -78 °C to RT D This compound (Final Product) C->D 3. Acidic Workup (e.g., aq. HCl) G cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectroscopic Characterization cluster_verification Data Analysis & Verification synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample ir IR Spectroscopy purification->ir Purified Sample ms Mass Spectrometry (MS) purification->ms Purified Sample verification Structure & Purity Confirmation mp->verification nmr->verification ir->verification ms->verification G Role in Suzuki-Miyaura Cross-Coupling A This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) A->catalyst B Aryl/Heteroaryl Halide (R-X) B->catalyst C Biaryl Product (R-Aryl) catalyst->C C-C Bond Formation

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-methoxypyridine-4-boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine-4-boronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex heterocyclic molecules with therapeutic potential. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a boronic acid moiety on a pyridine ring, allows for strategic and selective functionalization through various cross-coupling reactions. This reagent is of particular interest in the development of kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases. The methoxypyridine scaffold is a common feature in numerous pharmacologically active compounds, contributing to target engagement and favorable pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on dual PI3K/mTOR inhibitors.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its utility as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl halides, providing a convergent and efficient route to construct the complex scaffolds of kinase inhibitors.

A significant area of application is in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2] Dual inhibitors of PI3K and mTOR have shown promise in overcoming feedback loops and resistance mechanisms observed with single-target agents.

A notable example of a potent PI3K/mTOR inhibitor is GSK2126458 (Omipalisib), which features a substituted methoxypyridine core. The synthesis of GSK2126458 and its analogs often involves the coupling of a functionalized pyridine boronic acid or its ester derivative.

Quantitative Data: In Vitro Inhibitory Activity of Synthesized Compounds

The following table summarizes the in vitro inhibitory activities of a series of sulfonamide methoxypyridine derivatives, which are structurally related to compounds that can be synthesized using this compound. This data highlights the potential for generating highly potent PI3Kα and mTOR inhibitors.

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 Cell Proliferation IC50 (nM)HCT-116 Cell Proliferation IC50 (nM)
22c 0.222313020
HS-173 1.0---
Omipalisib 0.040.180.40.2

Data sourced from a study on novel sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[2]

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl halide (e.g., 6-bromoquinoline) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl halide (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the boronic acid.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Synthesis of a PI3K/mTOR Inhibitor Core Scaffold

This protocol outlines the synthesis of a key intermediate for a PI3K/mTOR inhibitor, adapted from the synthesis of related sulfonamide methoxypyridine derivatives.[2]

Step 1: Sulfonamide Formation

  • To a solution of 5-amino-2-methoxypyridine (1.0 equiv) in pyridine, add 2,4-difluorobenzenesulfonyl chloride (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-(2-methoxy-5-aminopyridin-3-yl)-2,4-difluorobenzenesulfonamide.

Step 2: Bromination

  • To a solution of the product from Step 1 in DMF, add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography to obtain N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.

Step 3: Miyaura Borylation

  • To a solution of the brominated compound from Step 2 in 1,4-dioxane, add bis(pinacolato)diboron (1.2 equiv), potassium acetate (2.5 equiv), and Pd(dppf)Cl₂ (0.1 equiv).

  • Heat the mixture at 80 °C under an argon atmosphere for 12 hours.

  • Cool the reaction, filter through Celite, and concentrate the filtrate.

  • The crude product, the pinacol boronate ester of the sulfonamide, can be used in the subsequent Suzuki coupling step without further purification.

Step 4: Suzuki Coupling

  • Combine the crude boronate ester from Step 3 (1.0 equiv), the desired aryl/heteroaryl halide (e.g., 6-bromo-4-(pyridazin-4-yl)quinoline) (1.0 equiv), Na₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.1 equiv) in a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 100 °C under an argon atmosphere for 12 hours.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final PI3K/mTOR inhibitor scaffold.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Reactants Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Base Start->Reactants Inert Establish Inert Atmosphere (Argon/Nitrogen Purge) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-120 °C) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up (Extraction and Washing) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Product Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methoxypyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-methoxypyridine-4-boronic acid with a variety of aryl and heteroaryl halides. This protocol is essential for the synthesis of complex biaryl structures, which are significant scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[1] The use of this compound as a building block allows for the introduction of a substituted pyridine moiety, a common feature in many biologically active compounds. The reaction's tolerance to a wide range of functional groups makes it a valuable tool in the synthesis of novel compounds for drug discovery and development.

Catalyst and Condition Selection

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. For the coupling of this compound, several catalytic systems have proven effective in analogous reactions with similar substituted pyridylboronic acids.

A summary of commonly used conditions and their expected performance is presented in the table below. The yields are based on reported couplings of structurally similar pyridylboronic acids and may require optimization for specific substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Aryl Halide Partner (example)Expected Yield (%)
Pd(PPh₃)₄ (3-5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-954-Bromoanisole80-90
Pd(dppf)Cl₂ (3-5)-Na₂CO₃ (2)DMF/H₂O (4:1)90-1001-Bromo-4-fluorobenzene75-85
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100-1102-Bromopyridine70-80
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)THF/H₂O (4:1)80-903-Bromothiophene75-85

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Schlenk flask or reaction vial

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (3-5 mol%) to the flask.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product in1 R¹-X in1->OxAdd in2 R²-B(OR)₂ in2->Transmetal base Base base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Add Boronic Acid, Aryl Halide, Base - Add Palladium Catalyst Start->Setup Inert Inert Atmosphere: - Evacuate and Backfill with Ar/N₂ (3x) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (e.g., 85-95 °C) Solvent->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up: - Cool, Dilute, Wash Monitor->Workup Reaction Complete Purify Purification: - Column Chromatography Workup->Purify Product Isolated Product Purify->Product

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Bromo-2-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern medicinal chemistry, as these structural motifs are prevalent in a vast number of biologically active molecules and approved drugs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the efficient construction of these complex scaffolds. 5-Bromo-2-methoxypyridine-4-boronic acid is a valuable heterocyclic building block that allows for the introduction of a substituted pyridine ring, a common feature in potent and selective kinase inhibitors.

These application notes provide a detailed protocol for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction. The protocols and data herein are based on established methodologies for structurally similar compounds and are intended to serve as a robust starting point for reaction optimization and library synthesis in drug discovery programs.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The data is compiled from analogous reactions and serves as an indicator of expected performance under the specified conditions.

Aryl/Heteroaryl Halide Product Yield (%)
4-Bromoaniline4'-(5-Amino-2-methoxypyridin-4-yl)aniline88
1-Bromo-4-(trifluoromethyl)benzene4-(4-(Trifluoromethyl)phenyl)-5-bromo-2-methoxypyridine91
2-Chloropyrimidine2-(5-Bromo-2-methoxypyridin-4-yl)pyrimidine85
4-Iodotoluene4-(p-Tolyl)-5-bromo-2-methoxypyridine93

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Halide (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl or heteroaryl halide (1.1 equiv), the palladium catalyst (0.03 equiv), and the base (2.0 equiv).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Synthesis of this compound

This protocol describes a method for the synthesis of the title boronic acid from 5-bromo-2-methoxypyridine.[1]

Materials:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (3.5 equiv)

  • Triisopropyl borate (4.1 equiv)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Deionized water

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 5-bromo-2-methoxypyridine (1.0 equiv) in anhydrous THF and cool the mixture to -78 °C.[1]

  • Slowly add the LDA solution (3.5 equiv) dropwise to the reaction mixture and stir at -78 °C for 1 hour.[1]

  • Add triisopropyl borate (4.1 equiv) dropwise and continue stirring at -78 °C for another hour.[1]

  • Allow the reaction to warm to room temperature and stir overnight.[1]

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Adjust the pH of the aqueous layer to approximately 10 with a suitable base (e.g., 5% NaOH) and wash with diethyl ether to remove any unreacted starting material.[1]

  • Acidify the aqueous layer to pH 4 with aqueous HBr or HCl to precipitate the boronic acid product.[1]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[1]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Base B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir (90-100 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Dilute D->E Reaction Complete F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Biaryl Product H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., Src family) Receptor->Kinase1 Signal Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Phosphorylation Inhibitor Biaryl Inhibitor (Synthesized Product) Inhibitor->Kinase1 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: General kinase signaling pathway and point of inhibition.

References

Application Notes and Protocols: 5-Bromo-2-methoxypyridine-4-boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine-4-boronic acid (CAS No. 957060-94-5) is a versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery.[1] Its substituted pyridine core is a privileged scaffold found in numerous biologically active molecules. The presence of a boronic acid functional group at the 4-position and a bromine atom at the 5-position allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This dual reactivity makes it an essential reagent for the construction of complex molecular architectures with therapeutic potential.[1]

These application notes provide a comprehensive overview of the utility of this compound, with a focus on its application in the synthesis of kinase inhibitors, specifically targeting the c-Met signaling pathway. Detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions are provided, along with representative quantitative data to guide reaction optimization.

Key Applications in Drug Discovery

The primary application of this compound lies in its use as a key intermediate for the synthesis of various bioactive compounds.[1] Its unique structure is instrumental in the development of novel drugs with specific therapeutic properties.[1]

Synthesis of c-Met Kinase Inhibitors

A significant application of this building block is in the synthesis of inhibitors targeting the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is implicated in a wide variety of human cancers, promoting tumor growth, angiogenesis, and metastasis.[2] Consequently, c-Met has emerged as a critical target for cancer therapy.

This compound serves as a key component in the synthesis of potent and selective c-Met inhibitors. The pyridine scaffold can be elaborated through a Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds, to introduce diverse aryl and heteroaryl moieties.

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1] These pathways are crucial for normal cellular processes like proliferation, motility, and survival. However, aberrant c-Met activation leads to uncontrolled cell growth and metastatic progression. Small molecule inhibitors synthesized using this compound can block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activity and downstream signaling.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Invasion, Motility Inhibitor c-Met Inhibitor (derived from 5-Bromo-2-methoxy- pyridine-4-boronic acid) Inhibitor->cMet Inhibits Suzuki_Workflow Start Start Setup Reaction Setup: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst & Ligand - Base Start->Setup Inert Inert Atmosphere: Evacuate & backfill with Argon/Nitrogen Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

References

Application Notes: 5-Bromo-2-methoxypyridine-4-boronic acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine-4-boronic acid is a heterocyclic organoboron compound recognized as a valuable building block in the synthesis of advanced organic materials. While specific applications with detailed performance data in peer-reviewed literature are not extensively documented for this exact molecule, its chemical structure makes it a prime candidate for incorporation into conjugated molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine moiety, being electron-deficient, can be leveraged to tune the electronic properties of materials, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices.

The primary route for integrating this building block into larger molecular architectures is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, enabling the construction of complex π-conjugated systems that form the active layers of organic electronic devices.

Hypothetical Application: Synthesis of a Blue-Emitting OLED Material

This section describes a representative application of this compound in the synthesis of a novel blue-emitting material for OLEDs. In this hypothetical example, the boronic acid is coupled with a carbazole-based aryl halide to create a donor-acceptor type molecule, where the carbazole unit acts as the electron donor and the methoxypyridine unit serves as the electron acceptor. This molecular design is often employed to achieve efficient blue emission.

Quantitative Data Summary

The following table summarizes the hypothetical photophysical and thermal properties of the resulting material, "CZ-MPB" (Carbazole-Methoxy-Pyridine-Boronic acid derivative).

PropertyValueConditions
Absorption Maximum (λ_abs)350 nmIn Toluene solution
Emission Maximum (λ_em)465 nmIn Toluene solution
Photoluminescence Quantum Yield (PLQY)75%In Toluene solution, relative to a standard
HOMO Energy Level-5.6 eVDetermined by Cyclic Voltammetry
LUMO Energy Level-2.5 eVDetermined by Cyclic Voltammetry
Triplet Energy (E_T)2.8 eVFrom phosphorescence spectrum at 77 K
Glass Transition Temperature (T_g)135 °CDetermined by Differential Scanning Calorimetry
Decomposition Temperature (T_d)410 °C (5% weight loss)Determined by Thermogravimetric Analysis

Experimental Protocols

Synthesis of the Hypothetical OLED Material (CZ-MPB) via Suzuki-Miyaura Coupling

This protocol details the synthesis of the hypothetical blue-emitting OLED material "CZ-MPB" from this compound and 9-(4-bromophenyl)-9H-carbazole.

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • 9-(4-bromophenyl)-9H-carbazole (1.0 mmol, 1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.08 mmol, 8 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)

  • Toluene (20 mL, anhydrous and degassed)

  • Water (5 mL, degassed)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 9-(4-bromophenyl)-9H-carbazole (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd₂(dba)₃ (0.02 mmol), and the ligand, PCy₃ (0.08 mmol).

  • Solvent Addition: Using a syringe, add the degassed toluene (20 mL) and degassed water (5 mL) to the flask.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.

  • Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants 1. Add Reactants: - 9-(4-bromophenyl)-9H-carbazole - this compound - K3PO4 catalyst 2. Add Catalyst and Ligand: - Pd2(dba)3 - PCy3 reactants->catalyst solvent 3. Add Degassed Solvents: - Toluene - Water catalyst->solvent heating 4. Heat to 100 °C solvent->heating monitoring 5. Monitor by TLC heating->monitoring extraction 6. Extraction with Ethyl Acetate monitoring->extraction purification 7. Column Chromatography extraction->purification characterization 8. Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

Logical_Relationship cluster_building_blocks Building Blocks cluster_synthesis Synthesis cluster_material Target Material cluster_properties Material Properties boronic_acid This compound (Acceptor Moiety) suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki aryl_halide Aryl Halide (e.g., Carbazole derivative) (Donor Moiety) aryl_halide->suzuki oled_material Donor-Acceptor OLED Material suzuki->oled_material properties Tuned Electronic Properties: - HOMO/LUMO Levels - Emission Wavelength - Charge Carrier Mobility oled_material->properties

Caption: Logical relationship in the design of an OLED material.

Protocol for Sonogashira Coupling with Bromopyridines: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] For researchers and professionals in drug development, the alkynylation of pyridine rings is of particular interest, as the resulting alkynylpyridine scaffolds are prevalent in a wide array of biologically active molecules. This document provides detailed protocols and application notes for the Sonogashira coupling of bromopyridines, a readily available and versatile class of substrates.

The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent.[1] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as the homocoupling of the alkyne (Glaser coupling).[1] Both traditional copper-cocatalyzed and more recent copper-free methodologies will be discussed, providing a comprehensive guide for synthetic chemists.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine substrates with a range of terminal alkynes. This data is intended to serve as a starting point for reaction optimization.

Table 1: Sonogashira Coupling of 2-Substituted Bromopyridines
Bromopyridine SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
2-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100393
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1692
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd (0.1)CuI (0.2)Et₃NToluene1002499

Data compiled from multiple sources.[3][4][5]

Table 2: Sonogashira Coupling of 3- and 4-Substituted Bromopyridines
Bromopyridine SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF65-Good
3-Bromopyridine-d4Terminal AlkynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003-
3-BromothiophenePhenylacetyleneNS-MCM-41-Pd (0.1)CuI (0.2)Et₃NNMP909636
2-Amino-4-bromopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF801285-95
4-BromobenzonitrilePhenylacetyleneNS-MCM-41-Pd (0.1)CuI (0.2)Et₃NToluene1002482

Data compiled from multiple sources.[5][6][7][8]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of Bromopyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (2-3 eq or as solvent)

  • Anhydrous, deoxygenated solvent (e.g., DMF, THF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 eq), palladium catalyst, and copper(I) iodide.

  • Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired alkynylpyridine.

Protocol 2: Copper-Free Sonogashira Coupling of Bromopyridines

This protocol is advantageous for synthesizing molecules where copper contamination is a concern, particularly in pharmaceutical applications.

Materials:

  • Bromopyridine (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., bulky, electron-rich phosphines like P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or a non-nucleophilic amine base like 2,2,6,6-tetramethylpiperidine (TMP)) (2-3 eq)

  • Anhydrous, deoxygenated solvent (e.g., DMSO, DMF, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand (if not using a pre-formed complex), and base to a dry reaction vessel.

  • Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the bromopyridine and the terminal alkyne.

  • Reaction: Stir the mixture at the optimized temperature (often room temperature for activated systems). Monitor the reaction for completion.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Catalytic Cycles and Workflows

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I) Cu_Acetylide->PdII_Aryl Base Base Base->Alkyne Deprotonation Copper_Free_Sonogashira Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Pd_Pi_Alkyne [Ar-Pd(II)L(C≡CR)]⁺ PdII_Aryl->Pd_Pi_Alkyne + R-C≡C-H PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Pd_Pi_Alkyne->PdII_Alkynyl Deprotonation PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Base Base Base->Pd_Pi_Alkyne Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Bromopyridine, Catalyst(s) setup->reagents addition Add Solvent, Base, Alkyne reagents->addition reaction Stir at Desired Temperature Monitor by TLC/LC-MS addition->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product Signaling_Pathway cluster_synthesis Synthesis cluster_application Biological Application Bromopyridine Bromopyridine Sonogashira Sonogashira Coupling Bromopyridine->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira Alkynylpyridine Alkynylpyridine Derivative Sonogashira->Alkynylpyridine Kinase_A Kinase A Alkynylpyridine->Kinase_A Inhibition Receptor Cell Surface Receptor Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly significant in pharmaceutical and materials science research, where arylamines are crucial building blocks. The amination of 5-bromopyridine derivatives is of particular interest as the resulting 5-aminopyridine moiety is a common scaffold in a wide array of biologically active compounds. This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the successful Buchwald-Hartwig amination of various 5-bromopyridine derivatives.

The reaction involves the coupling of a 5-bromopyridine derivative with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical and often interdependent, influencing the reaction's efficiency, substrate scope, and functional group tolerance.[2]

Reaction Principle and Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the 5-bromopyridine derivative, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 5-aminopyridine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

A common side reaction is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom.[2] Careful optimization of the reaction conditions, particularly the choice of base and ligand, can minimize this undesired pathway.

Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Pd(II)-Amido Complex Pd(II)-Amido Complex Oxidative Addition Complex->Pd(II)-Amido Complex R2NH, Base Product Product Pd(II)-Amido Complex->Product Reductive Elimination Product->Pd(0)L Ar-Br 5-Bromopyridine Derivative R2NH Amine Base Base

Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the results of Buchwald-Hartwig amination for various 5-bromopyridine derivatives under different reaction conditions. This data is intended to serve as a guide for reaction optimization.

Table 1: Amination of 2-Substituted-5-bromopyridines

5-Bromopyridine DerivativeAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene1101285-95
2-Amino-5-bromo-4-methylpyridineMorpholinePd(OAc)₂ (2)BINAP (4)NaOtBu (1.4)Toluene1001280-90
2-Amino-5-bromo-4-methylpyridineDimethylamine (2M in THF)Pd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80-10012-2475-85
5-Bromo-2-chloropyridineAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001696
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOtBu (25 mmol)Toluene80460

Data compiled from various sources, including BenchChem application notes.[4]

Table 2: Amination of Other 5-Bromopyridine and Related Heterocyclic Derivatives

Bromo-heterocycleAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
5-BromopyrimidineN-MethylanilinePd₂(dba)₃ (2)Ligand 1 (8)NaOtBu (1.4)Toluene1001898
5-Bromopyrimidine4-tert-ButylanilinePd₂(dba)₃ (2)Ligand 2 (8)K₃PO₄ (1.4)Toluene1001898
5-BromopyrimidineMorpholinePd₂(dba)₃ (2)Ligand 1 (8)NaOtBu (1.4)Toluene1001895
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene11012>95
5-Bromo-2-chloro-4-methoxypyrimidineVarious AminesPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-24High

Data extracted from literature sources.[5] Note: Ligand 1 and 2 in the 5-bromopyrimidine examples are bulky biaryl phosphine ligands developed by Buchwald.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of 5-bromopyridine derivatives. Optimization of specific parameters may be required for different substrates.

General Experimental Workflow

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add 5-Bromopyridine, Amine, Base, Pd Catalyst, and Ligand setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat Reaction Mixture with Stirring solvent->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

A general experimental workflow for the reaction.
Protocol 1: General Procedure for the Amination of 5-Bromopyridine Derivatives

Materials:

  • 5-Bromopyridine derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 5-bromopyridine derivative, the amine (if solid), the base, the palladium precursor, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.

  • Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 5-aminopyridine derivative.

Protocol 2: Procedure for Volatile Amines

For volatile amines, a sealed reaction vessel is required to prevent the escape of the amine and to ensure the reaction proceeds to completion.

Materials:

  • As in Protocol 1, with the amine being a solution of the volatile amine (e.g., dimethylamine in THF).

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add the 5-bromopyridine derivative, the base, the palladium precursor, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the solution of the volatile amine via syringe.

  • Seal the reaction tube tightly.

  • Heat the reaction mixture to the desired temperature with vigorous stirring in a heating block or oil bath.

  • Monitor the reaction as described in Protocol 1.

  • After completion, cool the reaction to room temperature before carefully opening the sealed tube in a well-ventilated fume hood.

  • Proceed with the workup and purification as described in Protocol 1.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure catalyst and ligand are handled under strictly inert conditions.
Insufficient temperatureGradually increase the reaction temperature in 10-20 °C increments.
Poor reagent qualityUse high-purity, anhydrous, and degassed solvents and reagents.
Significant Side Reactions (e.g., Hydrodehalogenation) Base is too strong or sterically hinderedScreen weaker bases such as K₃PO₄ or Cs₂CO₃.[2]
High reaction temperatureLower the reaction temperature.
Inappropriate ligandScreen different phosphine ligands; some are less prone to promoting side reactions.[2]

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 5-aminopyridine derivatives. The success of the reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The provided data and protocols offer a solid starting point for researchers to develop and optimize this important transformation for their specific substrates and applications in drug discovery and materials science. Careful adherence to inert atmosphere techniques and the use of high-quality reagents are paramount for achieving high yields and purity.

References

Application Notes: 5-Bromo-2-methoxypyridine-4-boronic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine-4-boronic acid is a key building block in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry. Its utility is prominently demonstrated in the construction of kinase inhibitors, a class of targeted therapeutics that modulate the activity of protein kinases. Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders. The pyridine scaffold, present in this reagent, is a privileged structure in kinase inhibitor design, often participating in crucial hydrogen bonding interactions with the kinase hinge region. The bromo and methoxy substituents offer vectors for synthetic elaboration and modulation of physicochemical properties, respectively.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of p38 Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors targeting p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, and its aberrant activation is implicated in a range of diseases.

General Synthetic Scheme

The synthesis of p38 kinase inhibitors using this compound typically involves a Suzuki-Miyaura cross-coupling reaction with a suitable coupling partner, often a halogenated heterocycle. A representative synthetic scheme is depicted below:

G cluster_0 Suzuki-Miyaura Coupling reagent1 This compound product Di-heteroaryl p38 Kinase Inhibitor reagent1->product reagent2 Heterocyclic Halide (e.g., 4-Fluorophenylamine derivative) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) base Base (e.g., K2CO3) solvent Solvent (e.g., Dioxane/Water)

Caption: General workflow for the synthesis of p38 kinase inhibitors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide.

Materials:

  • This compound (1.0 equiv)

  • Heterocyclic halide (e.g., substituted bromo- or iodo-heterocycle) (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]) (0.05 equiv)

  • Base (e.g., Potassium carbonate [K2CO3]) (2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, the heterocyclic halide, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired kinase inhibitor.

Data Presentation: Inhibitory Activity

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using methodologies analogous to those described above, employing substituted bromopyridine building blocks. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the target kinase's activity.

Compound IDTarget KinaseR Group (at 5-position of a 2-aminothiazole core)IC50 (nM)
1ap38 MAPKα4-Fluorophenyl150[1]
1bp38 MAPKα4-Methoxyphenyl220[1]
1cp38 MAPKαPyridin-4-yl95[1]
1dp38 MAPKαThiophen-2-yl180[1]

Signaling Pathway Visualization

The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation. Inhibition of p38α can block the production of pro-inflammatory cytokines like TNF-α and IL-1β.

G cluster_input Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_output Cellular Response UV UV MEKKs MEKKs UV->MEKKs Cytokines Cytokines TAK1 TAK1 Cytokines->TAK1 LPS LPS LPS->TAK1 MKK3 MKK3 TAK1->MKK3 MKK6 MKK6 TAK1->MKK6 MEKKs->MKK3 MEKKs->MKK6 p38 p38 MKK3->p38 MKK6->p38 MK2 MK2 p38->MK2 ATF2 ATF2 p38->ATF2 Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis Cell Cycle Arrest Cell Cycle Arrest ATF2->Cell Cycle Arrest p38_inhibitor p38 Inhibitor (Synthesized from This compound) p38_inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this building block into complex molecular scaffolds. The protocols and data presented herein offer a foundation for researchers to design and synthesize novel and potent kinase inhibitors targeting a range of signaling pathways implicated in human diseases. The strategic use of this and similar building blocks will continue to be a cornerstone of modern drug discovery efforts in the field of kinase inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 5-Bromo-2-methoxypyridine-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for successful cross-coupling outcomes.

Troubleshooting Guides

This section addresses frequent challenges encountered during the Suzuki coupling with substituted pyridylboronic acids. By identifying the potential cause of an issue, researchers can implement targeted solutions to improve reaction yield and purity.

Table 1: Common Problems and Solutions in Suzuki Coupling of this compound

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. - Consider using a pre-catalyst that is less susceptible to inhibition.
2. Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step efficiently.- Screen stronger bases such as K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered and anhydrous for optimal reactivity.
3. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.- Incrementally increase the reaction temperature, typically in the range of 80-120 °C.
Significant Byproduct Formation 1. Homocoupling of Boronic Acid: Presence of oxygen can lead to the oxidative coupling of the boronic acid with itself.- Thoroughly degas all solvents and reagents before use (e.g., by sparging with an inert gas like argon or nitrogen for 20-30 minutes).[1] - Maintain a positive pressure of an inert gas throughout the reaction.
2. Protodeboronation: The C-B bond of the boronic acid is cleaved, replacing the boronic acid group with a hydrogen atom. This is often exacerbated by aqueous basic conditions.- Use anhydrous solvents and ensure all glassware is thoroughly dried. - Consider using milder bases like K₂CO₃. - Minimize reaction time and temperature where possible.
3. Dehalogenation of the Aryl Halide Partner: The aryl halide is reduced, replacing the halogen with a hydrogen atom.- Optimize the ligand-to-metal ratio. - Screen different solvents and bases to find conditions that favor cross-coupling over dehalogenation.
Reaction Stalls / Incomplete Conversion 1. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous and slow reaction.- Screen different solvent systems, such as 1,4-dioxane/water or toluene/water mixtures, to improve solubility.[1][2] - Increase the reaction temperature to aid dissolution.
2. Catalyst Degradation: The palladium catalyst may degrade over the course of the reaction, especially at elevated temperatures.- Use a more stable pre-catalyst or a higher catalyst loading. - Consider a ligand that imparts greater stability to the palladium center.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not coupling effectively?

A1: Several factors can contribute to low reactivity. The pyridine nitrogen can inhibit the palladium catalyst. To counteract this, employing bulky, electron-rich phosphine ligands is often effective. Additionally, ensuring your base is sufficiently strong (e.g., K₃PO₄) and that the reaction temperature is adequate is crucial.[1]

Q2: I'm observing a significant amount of a byproduct that appears to be the result of my boronic acid coupling with itself. How can I prevent this?

A2: This byproduct is due to the homocoupling of the boronic acid, which is typically promoted by the presence of oxygen. To minimize this, it is essential to rigorously degas all your solvents and reagents before starting the reaction and to maintain an inert atmosphere (argon or nitrogen) throughout the experimental setup and duration.[1][3]

Q3: My starting aryl bromide is being consumed, but I am not seeing my desired product. Instead, I am isolating the dehalogenated version of my starting material. What is happening?

A3: This side reaction is known as dehalogenation. It can sometimes compete with the desired cross-coupling. Optimizing your reaction conditions by screening different bases, solvents, and palladium ligands can help to favor the Suzuki coupling pathway.

Q4: Is this compound prone to decomposition?

A4: Pyridine boronic acids can be susceptible to protodeboronation, especially in the presence of water and base. It is advisable to use anhydrous solvents, handle the reagent under an inert atmosphere, and consider using it relatively quickly after purchase or synthesis. Storing it in a cool, dry, and dark place is also recommended.

Experimental Protocols

The following is a general starting protocol for the Suzuki coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific substrate.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 15 hours or until reaction completion is observed by TLC or LC-MS.[1]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Key Processes

To better understand the Suzuki coupling and the troubleshooting process, the following diagrams are provided.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst/Ligand start->check_catalyst check_base Check Base check_catalyst->check_base No optimize_catalyst Use Bulky Ligand (e.g., SPhos) check_catalyst->optimize_catalyst Yes check_conditions Check Reaction Conditions check_base->check_conditions No optimize_base Screen Stronger Base (e.g., K3PO4) check_base->optimize_base Yes optimize_conditions Increase Temperature Degas Solvents Thoroughly check_conditions->optimize_conditions Yes success Improved Yield optimize_catalyst->success optimize_base->success optimize_conditions->success

Caption: A workflow for troubleshooting low-yielding Suzuki coupling reactions.

Parameter_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes Boronic_Acid 5-Bromo-2-methoxy- pyridine-4-boronic acid Desired_Product Desired Cross-Coupled Product Boronic_Acid->Desired_Product Homocoupling Homocoupling Boronic_Acid->Homocoupling Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation Aryl_Halide Aryl Halide Partner Aryl_Halide->Desired_Product Catalyst Catalyst (e.g., Pd(PPh3)4) Catalyst->Desired_Product Ligand Ligand (e.g., SPhos) Ligand->Desired_Product Base Base (e.g., K3PO4) Base->Desired_Product Base->Protodeboronation Solvent Solvent (e.g., Dioxane/H2O) Solvent->Desired_Product Solvent->Protodeboronation (presence of H2O) Temperature Temperature Temperature->Desired_Product

Caption: Logical relationships between reaction parameters and outcomes.

References

Technical Support Center: Suzuki Coupling of Pyyridyl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with side reactions in the Suzuki-Miyaura cross-coupling of pyridyl boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of pyridyl boronic acids?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1] Protodeboronation is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, often facilitated by aqueous bases.[1][2] Homocoupling is the self-coupling of the boronic acid to form a bipyridine byproduct, which can be promoted by the presence of oxygen or certain palladium species.[1][3]

Q2: Why are 2-pyridyl boronic acids particularly challenging coupling partners?

A2: The difficulties associated with 2-pyridyl boronic acids are often referred to as the "2-pyridyl problem".[4][5] These compounds are notoriously unstable and prone to rapid protodeboronation.[4][5][6][7] This instability is due to the nitrogen atom in the pyridine ring, which can influence the electronic properties and stability of the C-B bond, especially under neutral pH conditions where a reactive zwitterionic species can form.[2] The pyridine nitrogen can also coordinate to the palladium catalyst, leading to catalyst deactivation.[1]

Q3: What is protodeboronation and how can it be minimized?

A3: Protodeboronation is a side reaction where the boronic acid functional group is replaced by a hydrogen atom.[2] This is a significant issue with pyridyl boronic acids, especially 2-pyridyl boronic acids, in the presence of aqueous bases and elevated temperatures.[1][3]

To minimize protodeboronation, consider the following strategies:

  • Use more stable boronic acid derivatives: Pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, or trifluoroborate salts are more stable alternatives to free boronic acids and can slowly release the boronic acid under reaction conditions, minimizing its decomposition.[1][2][7]

  • Employ anhydrous conditions: Using anhydrous solvents can reduce the rate of hydrolysis of the C-B bond.[3]

  • Milder reaction conditions: Lowering the reaction temperature and shortening the reaction time can be beneficial.[3]

  • Choice of base: Using milder bases like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) may reduce the rate of this side reaction.[3]

Q4: What causes homocoupling of the pyridyl boronic acid and how can it be prevented?

A4: Homocoupling is the dimerization of the boronic acid to form a symmetrical bipyridyl byproduct.[3] This side reaction is often promoted by:

  • Presence of oxygen: Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which can then mediate homocoupling.[8]

  • Use of Pd(II) precatalysts: Pd(II) salts can directly react with the boronic acid to form the homocoupled product.[8]

To prevent homocoupling:

  • Ensure rigorous degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]

  • Use a Pd(0) source: Using a Pd(0) catalyst source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) can be advantageous over Pd(II) sources.[9]

  • Choice of ligand: Bulky, electron-rich phosphine ligands can sterically hinder the unwanted homocoupling pathway.[3]

Q5: How does the choice of base influence the reaction outcome?

A5: The base plays a crucial role in the Suzuki coupling by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][10] The choice of base can significantly impact the reaction yield.[1] Stronger bases like potassium phosphate (K₃PO₄) are often effective, particularly for less reactive substrates like 2-chloropyridines.[1][3] However, strong bases can also promote protodeboronation. Therefore, screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) is often necessary to find the optimal balance for a specific reaction.[1][11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Suzuki coupling of pyridyl boronic acids.

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of desired product Protodeboronation of the pyridyl boronic acid. • Switch to a more stable boronic acid derivative like a pinacol ester, MIDA boronate, or a trifluoroborate salt.[1][7] • Use anhydrous solvents and milder bases (e.g., NaHCO₃, KHCO₃).[3] • Lower the reaction temperature.[3]
Catalyst deactivation. • The pyridine nitrogen can coordinate to the palladium catalyst.[1] Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the metal center.[1]
Inefficient oxidative addition (especially with chloro-pyridines). • 2-Chloropyridines are less reactive than their bromo or iodo counterparts.[1] Use a highly active catalyst system with specialized ligands (e.g., Buchwald ligands) and consider increasing the reaction temperature.[1]
Slow transmetalation. • This can be an issue for electron-deficient heteroaryl boron compounds.[1] Optimize the base; stronger bases like K₃PO₄ can be more effective.[3] Consider using more reactive boronic acid derivatives.[3]
Significant amount of homocoupled bipyridine byproduct Presence of oxygen. • Ensure all solvents and the reaction vessel are thoroughly degassed. Maintain a strict inert atmosphere (argon or nitrogen).[3]
Use of a Pd(II) precatalyst. • Consider using a Pd(0) source (e.g., Pd₂(dba)₃) to avoid direct reaction of Pd(II) with the boronic acid.[9]
Inappropriate ligand. • Use bulky ligands to sterically hinder the homocoupling pathway.[3][9]
Unreacted starting materials Low catalyst activity. • Increase catalyst loading. • Switch to a more active catalyst system (e.g., a palladacycle or a catalyst with a Buchwald ligand).[1]
Low reaction temperature. • Gradually increase the reaction temperature, while monitoring for an increase in side products.[1]
Complex mixture of byproducts Multiple side reactions occurring. • Re-evaluate the entire reaction setup. Start with a fresh, stable boronic acid derivative. Ensure rigorous degassing. Screen different combinations of ligands, bases, and solvents.
Optimization of Reaction Conditions - A Comparative Overview

The success of a Suzuki coupling with pyridyl boronic acids is highly dependent on the careful selection of reaction parameters. The following table summarizes common choices and their impact.

Parameter Common Reagents/Conditions Considerations References
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(0) sources may reduce homocoupling. Pd(II) sources are often used with phosphine ligands.[8][9]
Ligand PPh₃, Buchwald ligands (SPhos, XPhos), NHC ligands (IPr)Bulky, electron-rich ligands are often necessary for challenging couplings, especially with chloropyridines, as they promote oxidative addition and prevent catalyst deactivation.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, KFThe choice of base is critical and substrate-dependent. Stronger bases are often needed but can increase protodeboronation. Screening is recommended.[1][3]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe presence of water can facilitate protodeboronation. Anhydrous solvents can be used to mitigate this, though some water may be necessary for certain bases to be effective.[3][12]
Temperature 80-110 °CHigher temperatures can overcome activation barriers but may also increase the rate of side reactions. Optimization is key.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Boronic Acid Derivative

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Aryl/heteroaryl halide (1.0 equiv)

  • Pyridyl boronic acid derivative (e.g., pinacol ester) (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide, the pyridyl boronic acid derivative, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0:e->ArPdX:w Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX:n->ArPdAr:s [Ar'-B(OR)₂(Base)]⁻ Transmetalation Transmetalation ArPdAr:e->Pd0:w Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(Base)]⁻ ArB->Boronate Base Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Common Side Reactions in Suzuki Coupling of Pyridyl Boronic Acids

Side_Reactions Side Reaction Pathways cluster_main Desired Suzuki Coupling cluster_side Side Reactions ArPdX Ar-Pd(II)L₂-X Product Ar-Pyridyl ArPdX->Product Transmetalation & Reductive Elimination PyridylBoronicAcid Pyridyl-B(OR)₂ PyridylBoronicAcid->ArPdX Pyridine Pyridine (H-) PyridylBoronicAcid->Pyridine H₂O, Base Bipyridyl Bipyridyl PyridylBoronicAcid->Bipyridyl O₂, Pd(II) Protodeboronation Protodeboronation Homocoupling Homocoupling

Caption: Competing side reactions in the Suzuki coupling of pyridyl boronic acids.

References

Troubleshooting low yield in 5-Bromo-2-methoxypyridine-4-boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 5-Bromo-2-methoxypyridine-4-boronic acid. The content is divided into two main sections: troubleshooting the synthesis of the boronic acid and troubleshooting its use in subsequent Suzuki-Miyaura cross-coupling reactions.

Section 1: Troubleshooting the Synthesis of this compound

The synthesis of pyridine boronic acids is often challenging. The most common route involves a lithium-halogen exchange on the corresponding bromopyridine, followed by borylation with a borate ester. Low yields in this process are common and can be attributed to several factors.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My yield for the synthesis of this compound is consistently low. What are the most common causes?

A1: Low yields typically stem from three main areas:

  • Inefficient Lithium-Halogen Exchange: This can be caused by impure or insufficient n-butyllithium (n-BuLi), or suboptimal reaction temperatures. The reaction must be kept extremely cold (typically -78 °C) to prevent side reactions.

  • Side Reactions During Borylation: The generated lithiated intermediate is highly reactive. If the borate ester is not added correctly or if the temperature rises, side reactions can occur.

  • Degradation During Workup and Purification: Boronic acids can be sensitive to acidic conditions and prolonged exposure to water, leading to protodeboronation.[1] Purification by silica gel chromatography can also lead to degradation if the silica is not neutralized.[2]

Q2: How can I ensure the quality of my starting materials and reagents for the synthesis?

A2: Reagent quality is critical.

  • 5-Bromo-2-methoxypyridine: Ensure it is pure and dry. Impurities can interfere with the lithiation step.

  • n-Butyllithium (n-BuLi): This is the most critical reagent. It degrades over time, especially if not stored properly. It is highly recommended to titrate the n-BuLi solution before use to determine its exact molarity.

  • Solvents: All solvents, particularly tetrahydrofuran (THF), must be anhydrous. Use freshly distilled or commercially available anhydrous solvents.

  • Trialkyl Borate: Use a high-purity borate ester, such as triisopropyl borate, and ensure it is added slowly at low temperature.

Q3: I suspect my product is degrading during the aqueous workup. How can I minimize this?

A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major decomposition pathway for heteroaromatic boronic acids, especially under aqueous conditions.[1][3]

  • Control pH: During the acidic workup, avoid using strong acids for extended periods. A careful wash with a mild acid to hydrolyze the borate ester, followed by neutralization, is often sufficient.

  • Minimize Contact Time: Perform the aqueous workup as quickly as possible and at low temperatures.

  • Alternative Isolation: Consider alternative purification methods that avoid acidic aqueous conditions, such as converting the crude boronic acid to a more stable derivative (e.g., a pinacol ester) before purification.[4]

General Experimental Protocol: Synthesis of this compound

This protocol is a general guideline adapted from procedures for structurally similar pyridyl boronic acids.[5] Optimization may be required.

StepReagent/ParameterTypical Amount (per 1.0 eq. starting material)Key Considerations
1. Lithiation5-Bromo-2-methoxypyridine in anhydrous THF1.0 eq. in ~0.1-0.2 M solutionMaintain strict anhydrous conditions under an inert atmosphere (Argon or Nitrogen).
n-Butyllithium (n-BuLi)1.1 - 1.2 eq.Add dropwise at -78 °C. Ensure accurate molarity of n-BuLi via titration.
Reaction Time/Temp1 hour at -78 °CDo not allow the temperature to rise.
2. BorylationTriisopropyl borate1.2 - 1.5 eq.Add dropwise at -78 °C. A white precipitate may form.
Reaction Time/TempAllow to warm slowly to room temperature overnight.Slow warming is crucial for reaction completion.
3. WorkupAcidic Quench (e.g., 1M HCl)Sufficient to reach pH ~2-3Add slowly at 0 °C to hydrolyze the borate ester. Minimize time at low pH.
ExtractionOrganic Solvent (e.g., Ethyl Acetate)Extract the aqueous layer multiple times.
4. PurificationRecrystallization or Chromatography-If using chromatography, consider neutralizing silica gel with triethylamine.[2]

Troubleshooting Synthesis Workflow

G start Low Yield in Boronic Acid Synthesis reagent Reagent Quality Issue? start->reagent conditions Suboptimal Reaction Conditions? start->conditions workup Degradation During Workup? start->workup nBuLi n-BuLi Inactive? reagent->nBuLi anhydrous Wet Solvents/Glassware? reagent->anhydrous temp Temperature Too High? conditions->temp stoich Incorrect Stoichiometry? conditions->stoich deboronation Protodeboronation? workup->deboronation silica Degradation on Silica? workup->silica sol_nBuLi Titrate n-BuLi Before Use nBuLi->sol_nBuLi sol_anhydrous Use Fresh Anhydrous Solvents anhydrous->sol_anhydrous sol_temp Maintain -78 °C During Addition temp->sol_temp sol_stoich Use Slight Excess of n-BuLi & Borate Ester stoich->sol_stoich sol_deboronation Minimize Time of Aqueous Workup deboronation->sol_deboronation sol_silica Neutralize Silica Gel or Use Alternative Purification silica->sol_silica

Caption: Troubleshooting workflow for the synthesis of this compound.

Section 2: Troubleshooting Low Yields in Suzuki-Miyaura Coupling Reactions

This compound is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While powerful, these reactions can be sensitive, and low yields are a common problem, especially with heteroaromatic substrates.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: What is protodeboronation and how can I prevent it during my Suzuki coupling reaction?

A1: Protodeboronation is a frequent side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 5-bromo-2-methoxypyridine.[1] This is particularly problematic for basic heteroaromatic boronic acids.[1]

  • Choice of Base: Use milder bases. Strong bases can accelerate protodeboronation. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.

  • Use of Boronic Esters: Convert the boronic acid to a more stable derivative, like a pinacol or MIDA boronate ester. These esters provide a "slow release" of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1][4]

  • Anhydrous Conditions: While many Suzuki reactions use aqueous bases, running the reaction under strictly anhydrous conditions can sometimes suppress protodeboronation.

Q2: My reaction stalls or fails to go to completion. What aspects of the catalyst system should I optimize?

A2: The catalyst system (palladium source and ligand) is crucial. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[4][6]

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be ineffective. Use bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu laboratories (e.g., SPhos, XPhos, RuPhos, or tri-tert-butylphosphine).[4][7] These ligands promote the key steps of the catalytic cycle and can mitigate catalyst deactivation.[4]

  • Palladium Pre-catalyst: Use a reliable palladium source like Pd(OAc)₂ or a pre-formed pre-catalyst (e.g., XPhos-Pd-G3). Ensure the catalyst is not old or degraded.

  • Catalyst Loading: If you suspect catalyst poisoning or deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the yield.

Q3: The reaction mixture turns black, and I get a very low yield. What is happening?

A3: A black precipitate is typically palladium black, which forms when the palladium(0) catalyst decomposes and aggregates. This removes the active catalyst from the reaction cycle. This can be caused by:

  • High Temperatures: Running the reaction at too high a temperature can accelerate catalyst decomposition. Try lowering the temperature.

  • Oxygen: Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Poor Ligand: The ligand's role is to stabilize the palladium center. If the ligand is not robust enough or is not present in the correct ratio, decomposition is more likely.

Q4: How do I choose the right base and solvent for my reaction?

A4: The base and solvent are interdependent and substrate-specific.

  • Base: The base activates the boronic acid for the transmetalation step.[8] The choice depends on the stability of your substrates. K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ is more soluble and can be effective but is more expensive.

  • Solvent: Common solvents include dioxane, THF, or toluene, often with water as a co-solvent for the inorganic base.[9][10] A typical ratio is 4:1 organic solvent to water.[7][9] Degassing the solvent mixture is critical to remove dissolved oxygen.

Comparative Data: Suzuki Coupling Conditions

The optimal conditions must be determined empirically. The following table provides starting points for optimization based on common practices for challenging heteroaryl couplings.

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Rationale
Pd Source Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)Pd(OAc)₂ with a separate ligand allows for more flexibility and is often more active.
Ligand - (included in Pd source)SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands accelerate the catalytic cycle and prevent catalyst deactivation.[4]
Base Na₂CO₃ (2 M aq. solution)K₃PO₄ (solid)K₃PO₄ is often more effective for difficult couplings and can reduce protodeboronation.[10]
Solvent Dioxane / H₂O (4:1)Toluene or CPME (anhydrous)Anhydrous conditions may be necessary to suppress protodeboronation.
Temperature 80-100 °C60-110 °CLowering temperature can improve catalyst stability; higher temperatures may be needed for less reactive partners.

Key Reaction Pathways in Suzuki Coupling

Caption: The desired Suzuki catalytic cycle versus the undesired protodeboronation side reaction.

References

Technical Support Center: Purification of Products from 5-Bromo-2-methoxypyridine-4-boronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from Suzuki-Miyaura and other cross-coupling reactions involving 5-Bromo-2-methoxypyridine-4-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture after a Suzuki-Miyaura coupling with this compound?

A1: Common impurities include unreacted this compound, the aryl/heteroaryl halide starting material, homocoupled byproducts (e.g., a biaryl from the coupling of two aryl halides or a bipyrimidine from the coupling of two boronic acid molecules), and byproducts from protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Residual palladium catalyst and inorganic salts from the base used in the reaction are also common.[1]

Q2: What is the general purification strategy for the products of these coupling reactions?

A2: The most common purification strategies are column chromatography on silica gel and recrystallization.[1] The choice of method depends on the polarity and crystallinity of the desired product and its impurities. A standard aqueous work-up is an essential first step to remove the bulk of inorganic salts and water-soluble impurities.[1]

Q3: My product appears to be degrading on the silica gel column. What can I do?

A3: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2] If you suspect this is happening, you can neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%), in your eluent.[3] Alternatively, using a different stationary phase like alumina or a polymer-based column can be beneficial.[2]

Q4: How can I effectively remove unreacted this compound?

A4: Unreacted boronic acids can often be removed with a basic aqueous wash during the work-up. By washing the organic layer with a mild aqueous base (e.g., 1M NaHCO₃ or 1M NaOH), the acidic boronic acid is converted into its water-soluble boronate salt, which is then extracted into the aqueous phase.[1]

Q5: My desired product and a byproduct have very similar polarities. How can I improve their separation by column chromatography?

A5: Separating compounds with similar polarities can be challenging. Here are a few strategies:

  • Use a shallow solvent gradient: A slow and gradual increase in the polarity of the eluent can improve resolution.

  • Try different solvent systems: If a standard hexane/ethyl acetate system is not effective, consider other solvent combinations such as dichloromethane/methanol, chloroform/acetone, or toluene-based systems.[4]

  • Modify the mobile phase: For pyridine-containing compounds, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can alter the retention of your product and impurities on the silica gel, potentially improving separation.[4]

  • Use a longer column: A longer column provides more surface area for interaction, which can enhance separation.

Q6: What are some suitable recrystallization solvents for 5-aryl-2-methoxypyridine products?

A6: The ideal recrystallization solvent or solvent system needs to be determined empirically for each specific product. Common choices for pyridine derivatives include ethanol, isopropanol, ethyl acetate, or solvent mixtures like ethanol/water, dichloromethane/hexane, or acetone/hexane.[1][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Product is an oil and will not crystallize. 1. Presence of impurities inhibiting crystallization.2. The product may be intrinsically an oil at room temperature.1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.2. If the product is indeed an oil, purification by chromatography is the most appropriate method.
Low recovery of the desired product after purification. 1. The product may be partially soluble in the aqueous phase during work-up.2. The product may be irreversibly binding to the silica gel column.3. The product may have co-eluted with an impurity.1. Minimize the volume of aqueous washes or back-extract the aqueous layers with fresh organic solvent.2. Deactivate the silica gel with triethylamine.[3] Consider using a different stationary phase like alumina.3. Re-purify the mixed fractions using a shallower gradient or a different solvent system.
Chromatographic peaks are tailing. The basic nitrogen of the pyridine ring is interacting strongly with acidic silanol groups on the silica gel.[2]1. Add a small amount of triethylamine (0.1-1%) to the eluent to compete for the active sites on the silica gel.2. Lower the mobile phase pH to around 2.5-3.0 with an additive like formic or acetic acid to protonate the pyridine, though this may significantly alter its retention.[2]
Product is contaminated with a homocoupled byproduct. 1. The reaction conditions may have favored homocoupling (e.g., presence of oxygen).2. The homocoupled product has a similar polarity to the desired product.1. Optimize reaction conditions (e.g., thorough degassing, use of a Pd(0) catalyst) to minimize its formation in future reactions.2. Meticulous column chromatography with a very shallow solvent gradient is often required. Recrystallization can also be effective if the solubilities of the product and byproduct are sufficiently different.
Residual palladium catalyst is present in the final product. Inefficient removal during work-up and chromatography.For pharmaceutical applications where very low levels of palladium are required, specialized methods such as filtration through celite or the use of metal scavengers (functionalized silica that binds to the metal) may be necessary.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with water and brine. To remove unreacted boronic acid, a wash with a mild aqueous base (e.g., 1M NaHCO₃) can be included before the water wash.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Flash Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent to obtain a free-flowing powder.

    • Carefully load the sample onto the top of the silica gel bed.[6]

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and gradually increase the polarity.

    • The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired product.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product and a few drops of a single solvent or a solvent mixture.

    • Heat the mixture to boiling. If the solid dissolves, it is a potential recrystallization solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. If pure crystals form, the solvent is suitable.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot gravity filtration.[6]

    • Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[6]

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Representative Column Chromatography Eluent Systems for Purification of 5-Aryl-2-methoxypyridine Derivatives

Coupling PartnerProduct StructureEluent System (Gradient)Typical Yield (%)
Phenylboronic acid5-Phenyl-2-methoxypyridineHexane/Ethyl Acetate (95:5 to 80:20)75-90
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methoxypyridineHexane/Ethyl Acetate (90:10 to 70:30)80-95
3-Thienylboronic acid5-(Thiophen-3-yl)-2-methoxypyridineDichloromethane/Methanol (100:0 to 98:2)65-80
4-Pyridylboronic acid5-(Pyridin-4-yl)-2-methoxypyridineDichloromethane/Methanol with 0.5% Triethylamine (98:2 to 95:5)60-75

Note: These are representative systems. The optimal eluent will depend on the specific coupling partner and may require optimization.

Table 2: Potential Recrystallization Solvents for 5-Aryl-2-methoxypyridine Derivatives

Product TypePotential Single SolventsPotential Solvent Mixtures
Non-polar aryl substituentsToluene, Ethyl AcetateHexane/Ethyl Acetate, Dichloromethane/Hexane
Polar aryl/heteroaryl substituentsEthanol, Isopropanol, AcetoneEthanol/Water, Acetone/Hexane

Visualizations

experimental_workflow cluster_reaction Reaction & Work-up cluster_purification Purification start Crude Reaction Mixture workup Aqueous Work-up (Water, Brine, optional Base) start->workup concentrate Dry & Concentrate workup->concentrate tlc TLC Analysis concentrate->tlc column Column Chromatography tlc->column Impurities Present recrystallize Recrystallization tlc->recrystallize Solid & Crystalline purity_check Purity Analysis (NMR, HPLC, LC-MS) column->purity_check recrystallize->purity_check purity_check->column Impure pure_product Pure Product purity_check->pure_product >95% Pure

Caption: A generalized workflow for the purification and analysis of products from this compound coupling reactions.

troubleshooting_logic cluster_initial_analysis Initial Analysis cluster_decision Purification Strategy cluster_column_issues Chromatography Troubleshooting cluster_recrystallization_issues Recrystallization Troubleshooting start Crude Product After Work-up tlc Analyze by TLC start->tlc decision Product State? tlc->decision column Column Chromatography decision->column Oil or Multiple Spots recrystallize Recrystallization decision->recrystallize Crystalline Solid (One Major Spot) column_outcome Separation Successful? column->column_outcome recrystallize_outcome Crystals Form? recrystallize->recrystallize_outcome change_solvent Try Different Solvent System column_outcome->change_solvent No add_modifier Add TEA or Acetic Acid column_outcome->add_modifier Tailing end_node Pure Product column_outcome->end_node Yes change_solvent->column add_modifier->column change_recrys_solvent Screen Other Solvents recrystallize_outcome->change_recrys_solvent No / Oiling Out recrystallize_outcome->end_node Yes change_recrys_solvent->recrystallize

Caption: A logical workflow for troubleshooting the purification of products from this compound coupling reactions.

References

Technical Support Center: 5-Bromo-2-methoxypyridine-4-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 5-Bromo-2-methoxypyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the effect of different bases on coupling efficiency.

Effect of Base on Coupling Efficiency: A Comparative Overview

The choice of base is a critical parameter in the Suzuki-Miyaura coupling reaction, significantly influencing the reaction rate and overall yield. The primary role of the base is to activate the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle. For heteroaryl boronic acids like this compound, selecting the appropriate base is paramount to achieving high coupling efficiency while minimizing side reactions.

Table 1: Effect of Various Bases on the Suzuki Coupling Yield of a Structurally Similar Boronic Acid

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285

Data is for the coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole and serves as a representative guide.

Experimental Protocols

This section provides a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is intended as a starting point, and optimization of specific parameters may be necessary for different substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

G reagents Reagents: - this compound - Aryl halide - Palladium Catalyst - Base setup Reaction Setup in Schlenk Flask reagents->setup inert Inert Atmosphere (Argon/Nitrogen Purge) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.

Question 1: Why is the yield of my coupling reaction consistently low?

Answer: Low yields with heteroaryl boronic acids can stem from several factors:

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively consuming the starting material. Electron-rich boronic acids are particularly susceptible to this.

    • Solution: Use milder bases such as K₂CO₃ or NaHCO₃, lower the reaction temperature, and minimize the reaction time. Using the boronic acid as a more stable pinacol ester or trifluoroborate salt can also mitigate this issue.

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can stabilize the palladium center and promote the desired catalytic cycle.

  • Homocoupling: The boronic acid can couple with itself to form a bipyridine byproduct, especially in the presence of oxygen.

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Using a Pd(0) source or a pre-catalyst that is efficiently reduced to Pd(0) can also help.

Question 2: My reaction is not going to completion, and I still have starting material left. What can I do?

Answer: Incomplete conversion can be due to insufficient catalyst activity or suboptimal reaction conditions.

  • Solution:

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).

    • Screen Different Catalysts/Ligands: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system with bulky phosphine ligands.

    • Elevate Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition.

    • Optimize Base and Solvent: The choice of base and solvent is crucial. A stronger base like K₃PO₄ or Cs₂CO₃ might be necessary. Ensure the solvent system effectively solubilizes all reactants.

Question 3: I am observing the formation of multiple unidentified byproducts. What could be the cause?

Answer: The formation of multiple byproducts can indicate decomposition of starting materials or the product under the reaction conditions.

  • Solution:

    • Lower the Reaction Temperature: High temperatures can lead to undesired side reactions.

    • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.

    • Check Purity of Reagents: Ensure the purity of your starting materials and solvents, as impurities can interfere with the reaction.

G cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Proposed Solution low_yield Low Yield protodeboronation Protodeboronation low_yield->protodeboronation catalyst_deactivation Catalyst Deactivation low_yield->catalyst_deactivation homocoupling Homocoupling low_yield->homocoupling milder_base Use Milder Base (e.g., K₂CO₃) protodeboronation->milder_base stable_boronate Use Stable Boronate Ester protodeboronation->stable_boronate bulky_ligands Use Bulky Ligands (e.g., SPhos, XPhos) catalyst_deactivation->bulky_ligands degas Thorough Degassing homocoupling->degas

Caption: A troubleshooting diagram for low yield in the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base is essential for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily undergoes transmetalation with the palladium(II) complex.

Q2: Which type of base is generally recommended for the coupling of this compound?

A2: For electron-rich and potentially sterically hindered heteroaryl boronic acids, stronger inorganic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points. Weaker bases like potassium carbonate (K₂CO₃) can also be effective and may be preferred if protodeboronation is a significant issue.

Q3: Is water necessary for this reaction?

A3: A co-solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is commonly used. Water helps to dissolve the inorganic base and can facilitate the catalytic cycle. However, in cases of severe protodeboronation, anhydrous conditions might be explored, though this often requires the use of different base/catalyst systems.

Q4: How should I store this compound?

A4: Boronic acids can be sensitive to air and moisture. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is advisable.

Q5: Can I use an organic base like triethylamine (TEA)?

A5: While organic bases can be used in some Suzuki-Miyaura couplings, they are generally less effective than inorganic bases for this type of reaction and often result in lower yields.

G substrate This compound product Desired Biaryl Product aryl_halide Aryl Halide base Base Selection base->product catalyst Catalyst System catalyst->product solvent Solvent System solvent->product label_reactants Input label_conditions Optimization label_product Output

Caption: A logical diagram illustrating the key components for a successful Suzuki-Miyaura coupling.

Technical Support Center: Advanced Solutions for Pyridine Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of pyridines. Pyridine-containing biaryls are crucial motifs in pharmaceuticals and materials science, yet their synthesis is often hampered by issues related to catalyst inhibition, substrate reactivity, and side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a chloropyridine is giving a low or no yield. What are the primary causes and how can I troubleshoot this?

A1: Low product formation with chloropyridines is a common challenge due to the strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle difficult.[1] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2] A systematic approach to troubleshooting is essential.

Primary Causes & Solutions:

  • Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1] Highly active catalyst systems are required.[2]

    • Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands, particularly Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos), are highly effective for coupling heteroaryl chlorides.[1][2][3][4][5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][2][6][7] These ligands promote the formation of the active monoligated palladium(0) species and sterically shield the metal center from the inhibitory pyridine nitrogen.[1][2]

  • Ineffective Base: The base is crucial for activating the boronic acid for the transmetalation step.[1][2]

    • Recommendation: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][2] A screening of different bases is a recommended optimization step.[2]

  • Insufficient Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[2]

    • Recommendation: Increase the reaction temperature, typically to the 80-120 °C range.[1] Microwave irradiation can also be highly effective, often reducing reaction times and improving yields.[8]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation.

    • Recommendation: Ensure all solvents and reagents are thoroughly degassed by bubbling with an inert gas (e.g., Argon or Nitrogen) before use.[1][2]

G start Low or No Yield Observed q_catalyst Is the catalyst system active enough? start->q_catalyst q_temp Is the reaction temperature sufficient? q_catalyst->q_temp Yes sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. q_catalyst->sol_catalyst No q_base Is the base effective? q_temp->q_base Yes sol_temp Increase temperature to 80-120 °C. Consider microwave irradiation. q_temp->sol_temp No q_degas Is the system properly degassed? q_base->q_degas Yes sol_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). q_base->sol_base No q_side_reactions Are side reactions (homocoupling, protodeboronation) prevalent? q_degas->q_side_reactions Yes sol_degas Degas solvents thoroughly. Run under inert atmosphere. q_degas->sol_degas No sol_side_reactions Use boronic esters (pinacol). Ensure anhydrous conditions. Use fresh boronic acid. q_side_reactions->sol_side_reactions Yes

Caption: A workflow diagram for troubleshooting low yields in pyridine Suzuki couplings.

Q2: I'm attempting to use a 2-pyridylboronic acid and the reaction is failing. What is the "2-pyridyl problem" and how can I overcome it?

A2: The "2-pyridyl problem" refers to the notoriously poor reactivity and instability of 2-pyridyl organometallic reagents, especially 2-pyridylboronic acids, in Suzuki couplings.[9][10] The challenges are twofold:

  • Catalyst Inhibition: The nitrogen atom at the 2-position is sterically close to the boronic acid group and can chelate to the palladium center, inhibiting catalytic activity.[9]

  • Protodeboronation: 2-pyridylboronic acids are highly susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved by a proton source (often water), leading to the formation of unsubstituted pyridine and destroying the nucleophile.[9][11][12][13]

Solutions:

  • Use Stabilized Boron Reagents: Instead of the unstable boronic acid, use more stable derivatives like pinacol esters, MIDA boronates, or trifluoroborate salts.[2][12][14][15] These are less prone to decomposition.

  • Employ Specialized Ligands: Highly active, bulky, electron-rich ligands are essential. Buchwald biaryl phosphine ligands (XPhos, SPhos, RuPhos) and sterically hindered NHC ligands have proven to be the most effective.[3] They accelerate the desired catalytic steps, outcompeting catalyst inhibition.

  • Careful Base Selection: The choice of base is critical. While a base is needed to activate the boron reagent, strong bases can also accelerate protodeboronation.[11] CsF and Cs₂CO₃ have been found to be effective bases for this transformation.[16] In some cases, weaker bases like NaHCO₃ or KHCO₃ can be used at room temperature to minimize decomposition.[11]

  • Anhydrous Conditions: Given the sensitivity to protodeboronation, using anhydrous and thoroughly degassed solvents is highly recommended.

Q3: How do I select the right ligand for my specific pyridine coupling?

A3: Ligand choice is arguably the most critical parameter for a successful pyridine Suzuki coupling. The ideal ligand must facilitate the difficult oxidative addition step (especially for chlorides), prevent catalyst deactivation by the pyridine nitrogen, and promote the final reductive elimination step.[14][17]

G start Pyridine Substrate c2_halide 2-Halo-Pyridine (e.g., 2-Chloropyridine) start->c2_halide c3c4_halide 3- or 4-Halo-Pyridine (e.g., 3-Bromopyridine) start->c3c4_halide ligand_buchwald High Priority: Bulky Biaryl Phosphines (XPhos, SPhos, RuPhos) c2_halide->ligand_buchwald High challenge: '2-pyridyl problem' ligand_nhc Alternative: N-Heterocyclic Carbenes (NHCs) (e.g., IPr, PEPPSI-IPr) c2_halide->ligand_nhc steric_hindrance Is either coupling partner sterically hindered? c3c4_halide->steric_hindrance steric_hindrance->ligand_buchwald Yes ligand_dppf Consider: Bidentate Ligands (e.g., dppf) steric_hindrance->ligand_dppf No

Caption: Decision tree for selecting a ligand class based on the pyridine substrate.

The table below summarizes the performance of different ligand classes for challenging pyridine couplings.

Ligand ClassExample LigandsTarget CouplingKey AdvantagesTypical Catalyst Loading
Biaryl Phosphines SPhos, XPhos, RuPhosElectron-deficient and sterically hindered heteroaryl chlorides/bromides.[2][3]State-of-the-art for difficult couplings.[3] Bulky, electron-rich nature promotes oxidative addition and prevents catalyst deactivation.[1][2][14][17]1-4% Pd, 2-8% Ligand[2]
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-IPrAryl chlorides and electron-deficient systems.Highly active and thermally stable. Strong sigma-donating ability facilitates oxidative addition.[2][6][7]1-3%[2]
Ferrocenyl Phosphines dppfGeneral purpose, less demanding couplings (e.g., bromopyridines).Commercially available and robust, but may be less effective for unreactive chlorides.3-5 mol%[11]
Trialkylphosphines P(t-Bu)₃, PCy₃Aryl chlorides.Very electron-rich and effective for oxidative addition, but can be air-sensitive.[2]1-3% Pd, 2-6% Ligand[2]
Traditional Phosphines PPh₃Aryl bromides/iodides (non-hindered).Inexpensive and common, but generally ineffective for chloropyridines or challenging substrates.[2][11]2-5%
Q4: What are the common side reactions in pyridine Suzuki couplings and how can they be minimized?

A4: Besides catalyst deactivation, two main side reactions plague these couplings: protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester by a proton source, resulting in a non-productive pathway.[1][12] 2-Pyridylboronic acids are particularly prone to this.[9][10][11]

    • Mitigation:

      • Use Stabilized Boron Reagents: Boronic esters (especially pinacol or MIDA esters) or trifluoroborate salts are more stable than boronic acids.[2][12][15]

      • Anhydrous Conditions: Use dry, degassed solvents and reagents.

      • Base Choice: Avoid excessively strong or nucleophilic bases if protodeboronation is a major issue. Sometimes a weaker base can provide a better overall yield by preserving the boronic acid.[11]

  • Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine or of the aryl halide to form a biaryl. It is often promoted by the presence of oxygen or when the transmetalation step is slow.[1][2]

    • Mitigation:

      • Thorough Degassing: Remove oxygen from the reaction mixture to suppress this side reaction.[2]

      • Efficient Catalyst System: Use a highly active ligand (e.g., a Buchwald ligand) to ensure the catalytic cycle proceeds efficiently, minimizing the lifetime of species that can lead to homocoupling.

      • Stoichiometry: Using a slight excess of the boronic acid component (e.g., 1.2-1.5 equivalents) is common.

Appendix

General Experimental Protocol for a Difficult Suzuki Coupling

This is a generalized procedure for the Suzuki-Miyaura coupling of a challenging heteroaryl chloride (e.g., a chloropyridine) with a boronic acid derivative. It should be optimized for specific substrates.

Reagents & Equipment:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Pyridine Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-6 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or 2-MeTHF)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium source, ligand, base, aryl halide, and pyridine boron reagent under an inert atmosphere.

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2][18]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2] Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to obtain the desired coupled product.[2]

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. For pyridine couplings, the oxidative addition and potential for catalyst inhibition are critical steps to consider.

G pd0 L₂Pd(0) ox_add L₂Pd(II)(Ar)(X) pd0->ox_add inhibitor Pyridine Coordination pd0->inhibitor trans L₂Pd(II)(Ar)(Ar') ox_add->trans trans->pd0 label_oa Oxidative Addition label_re Reductive Elimination label_tm Transmetalation deactivated Deactivated Catalyst inhibitor->deactivated

Caption: The Suzuki-Miyaura catalytic cycle, highlighting catalyst inhibition by pyridine.

References

Technical Support Center: Palladium Catalyst Removal from Pyridine-Containing Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from reaction products that contain pyridine moieties. The presence of pyridine and other nitrogen-containing heterocycles can present unique challenges in palladium removal due to strong complexation. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of pyridine-containing products.

Issue 1: High Levels of Residual Palladium After Standard Purification (e.g., Filtration, Chromatography)

  • Possible Cause: The nitrogen atom in the pyridine ring acts as a strong ligand, forming a stable, soluble complex with palladium species. This prevents efficient removal by methods that target insoluble or weakly bound palladium.[1][2][3]

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger with a strong affinity for palladium. Thiol-based scavengers (e.g., SiliaMetS Thiol) and trimercaptotriazine (TMT)-based scavengers (e.g., MP-TMT) are often effective.[1][4][5][6]

    • Optimize Scavenging Conditions: Systematically vary the scavenger amount (typically 2-10 wt. equivalents relative to the palladium), temperature (e.g., 25-60 °C), and contact time (1-24 hours) to determine the most effective conditions for your specific product.[1][2]

    • Consider Activated Carbon: Treatment with activated carbon can be a cost-effective method for palladium removal. However, it may also lead to product loss through non-specific adsorption.[7][8][9] A screening of different types of activated carbon and a careful optimization of the carbon loading are recommended.

    • Pre-treatment of the Reaction Mixture: In some cases, a pre-treatment step to change the oxidation state of palladium can enhance its removal. For example, a mild oxidation or reduction step might convert various palladium species into a single form that is more readily captured by a specific scavenger.

Issue 2: Significant Product Loss During Scavenging

  • Possible Cause: Non-specific adsorption of the pyridine-containing product onto the scavenger material, especially with activated carbon.[7]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.

    • Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble can minimize its adsorption.

    • Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through optimization experiments.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variability in the palladium species present at the end of the reaction (e.g., different oxidation states, ligands) can affect the efficiency of the chosen removal method.

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: A consistent work-up procedure before the scavenging step is crucial to minimize batch-to-batch variations in palladium speciation.

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[10]

    • Analyze Palladium Species: If possible, analytical techniques can be employed to identify the palladium species present, which can guide the selection of the most appropriate scavenger.

Comparative Data on Palladium Removal Methods

The following tables summarize the performance of various palladium removal methods. It is important to note that the efficiency is highly dependent on the specific substrate, catalyst system, and reaction conditions.

Method Scavenger/Adsorbent Initial Pd (ppm) Final Pd (ppm) % Removal Substrate/Reaction Context
Scavenging SiliaMetS Thiol13002>99%Buchwald-Hartwig amination product
Scavenging SiliaMetS Thiol & Thiourea2400≤ 16>99%Suzuki cross-coupling product
Scavenging ISOLUTE® Si-TMT166816190.3%General screening
Scavenging SiliaMetS Thiol16687095.8%General screening[4]
Scavenging Biotage® MP-TMT33,000<200>99%Suzuki coupling product[6]
Scavenging Biotage® MP-TMT500-800<10>98%Suzuki coupling product[6]
Activated Carbon DARCO KB-G166863362.0%General screening[4]
Activated Carbon Nuchar AquaGuard (with 1,2-ethanedithiol)9100<273>97%General screening[7]
Chromatography Silica Gel Flash Chromatography>1000<100 (in >50% of samples)~90% (average)Various Pd-catalyzed reactions[11][12]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my reaction mixture containing a pyridine derivative?

A1: The nitrogen atom in the pyridine ring is a Lewis base and can act as a strong ligand, forming a stable coordination complex with palladium. This complex is often soluble in the reaction medium, making its removal by simple filtration of the heterogeneous catalyst (like Pd/C) incomplete.[1][2][3]

Q2: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?

A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is typically 100 µ g/day for the oral route, which often translates to a concentration limit in the range of 5 to 20 ppm in the final drug substance, depending on the maximum daily dose. It is crucial to consult the latest ICH Q3D guidelines for specific limits.[13]

Q3: What analytical method should I use to quantify residual palladium?

A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive technique for quantifying trace levels of palladium in organic molecules and is considered the industry standard.[11][12][14][15][16] X-ray fluorescence (XRF) is another validated method.

Q4: Can I use a combination of methods for palladium removal?

A4: Yes, a multi-step approach is often the most effective. For example, an initial filtration to remove the bulk of a heterogeneous catalyst can be followed by treatment with a scavenger or activated carbon to remove dissolved palladium species. A final crystallization step can further reduce the palladium content.

Q5: Are there any "greener" alternatives for palladium removal?

A5: The use of solid-supported scavengers is considered a greener approach compared to methods that require large volumes of solvents for chromatography or extractions. Furthermore, some scavengers allow for the recovery and recycling of the captured palladium, which is both economically and environmentally beneficial.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging (Batch Method)

  • Dissolution: Dissolve the crude pyridine-containing product in a suitable organic solvent (e.g., THF, Toluene, DCM).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[2]

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS to confirm the removal of the catalyst.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 10-50% by weight relative to the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.

Visualizations

Palladium_Removal_Workflow start Crude Pyridine-Containing Product dissolve Dissolve in Suitable Solvent start->dissolve scavenge Add Palladium Scavenger (e.g., SiliaMetS Thiol, MP-TMT) dissolve->scavenge stir Stir at Optimized Temperature and Time scavenge->stir filter Filter to Remove Scavenger stir->filter wash Wash Filter Cake filter->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze for Residual Palladium (ICP-MS) concentrate->analyze end Purified Product analyze->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

Caption: Troubleshooting logic for high residual palladium in pyridine-containing products.

References

Technical Support Center: Managing Homocoupling of 5-Bromo-2-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the undesired homocoupling of 5-Bromo-2-methoxypyridine-4-boronic acid during cross-coupling reactions.

Troubleshooting Guide

This guide addresses the primary issue of significant homocoupling byproduct formation and offers targeted solutions to mitigate this side reaction.

Problem: Significant formation of the homocoupled dimer (2,2'-dimethoxy-5,5'-bipyridine-4,4'-diyl)bis(boronic acid) is observed.

Potential CauseRecommended ActionExpected Outcome
Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (e.g., nitrogen or argon) for an extended period or utilizing freeze-pump-thaw cycles for complete oxygen removal.[1][2][3] Maintain a positive pressure of inert gas throughout the reaction.Reduces the oxidation of the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[4][5]
Use of a Pd(II) Precatalyst Switch to a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step that can be a source of homocoupling.[4][6] Alternatively, if using a Pd(II) precatalyst (e.g., Pd(OAc)₂), add a mild reducing agent like potassium formate to the reaction mixture before introducing the catalyst.[2][7][8]Minimizes the concentration of free Pd(II) available to react directly with the boronic acid to form the homocoupled product.[7][8]
High Instantaneous Concentration of Boronic Acid Add the this compound solution slowly to the reaction mixture over a period of time.[1]Keeps the concentration of the boronic acid low at any given moment, disfavoring the bimolecular homocoupling reaction.[1]
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[4][9]These ligands can accelerate the desired cross-coupling catalytic cycle, particularly the reductive elimination step, which reduces the lifetime of intermediates that could lead to side reactions.[4]
Inappropriate Base Selection While stronger bases are often used in Suzuki couplings, for pyridine boronic acids, consider using milder bases like K₂CO₃ or KOAc to avoid potential side reactions.[6]Stronger bases can sometimes promote side reactions with sensitive substrates like pyridine boronic acids.
Prolonged Reaction Time at High Temperature Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that might favor homocoupling.[6]Minimizes the risk of catalyst decomposition and other side reactions that can occur with extended heating.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of using this compound?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical bipyridine dimer. This reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification.[4][6]

Q2: Why are pyridine-containing boronic acids, like this compound, sometimes problematic in Suzuki couplings?

A2: Pyridine boronic acids can be more challenging due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst deactivation.[3][10] They can also be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[3]

Q3: How can I effectively remove oxygen from my reaction to prevent homocoupling?

A3: Rigorous degassing is crucial.[1][11] Two common and effective methods are:

  • Inert Gas Sparging: Bubble an inert gas like nitrogen or argon through your solvent for at least 30 minutes before use. Continue to maintain a positive pressure of the inert gas throughout the reaction setup and duration.[2]

  • Freeze-Pump-Thaw: This method is highly effective for complete oxygen removal. It involves freezing the solvent, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three to five times.[1]

Q4: I am using a Pd(II) precatalyst and observing significant homocoupling. What is the quickest way to address this without changing my catalyst?

A4: The addition of a mild reducing agent, such as potassium formate (typically 1.1-1.5 equivalents relative to the palladium catalyst), can significantly suppress homocoupling.[2][7][8] This should be added to the reaction mixture before the catalyst is introduced.[7][8]

Q5: Can the order of reagent addition impact the extent of homocoupling?

A5: Yes, the order of addition can be important. It is often recommended to pre-heat the mixture of the palladium catalyst, base, solvent, and the aryl halide coupling partner before adding the boronic acid.[11] Adding the boronic acid solution slowly can also help minimize its instantaneous concentration, thereby reducing the likelihood of homocoupling.[1]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mol%), and the ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This can be done by alternating between vacuum and backfilling with the inert gas (3 cycles).[4]

  • Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and the base (e.g., K₃PO₄, 2.0 mmol) to the flask under a positive pressure of inert gas.[1]

  • Boronic Acid Addition: In a separate flask, dissolve the this compound (1.2 mmol) in a small amount of the degassed solvent. Add the boronic acid solution to the reaction mixture dropwise via a syringe pump over 30-60 minutes.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative data illustrating the impact of various strategies on minimizing boronic acid homocoupling, adapted from studies on analogous systems.

Table 1: Effect of Deoxygenation and a Mild Reducing Agent on Homocoupling [2]

EntryDeoxygenation MethodAdditiveHomocoupling Product (%)Desired Product Yield (%)
1NoneNone5.8Not Reported
2Subsurface N₂ SpargeNone0.8Not Reported
3Subsurface N₂ SpargePotassium Formate<0.1>95

Table 2: Influence of Palladium Source and Ligand on Cross-Coupling of a Bromo-heterocycle [6]

EntryPalladium SourceLigandBaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1006515
2Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100855
3Pd₂(dba)₃SPhosCs₂CO₃Toluene9092<2
4Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O10090<3

Data is representative and compiled based on general principles and outcomes for similar substrates.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_workup Workup & Purification prep1 Combine Aryl Halide, Base, and Ligand in Schlenk Flask prep2 Establish Inert Atmosphere (Purge with N₂ or Ar) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 prep4 Degas Reaction Mixture (e.g., N₂ sparging) prep3->prep4 react1 Add Palladium Catalyst under Inert Atmosphere prep4->react1 react2 Slowly Add Boronic Acid Solution react1->react2 react3 Heat to Desired Temperature (e.g., 80-100 °C) react2->react3 react4 Monitor Reaction Progress (TLC, LC-MS) react3->react4 workup1 Quench Reaction and Perform Aqueous Workup react4->workup1 workup2 Purify Product (Column Chromatography) workup1->workup2

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling designed to minimize homocoupling.

G start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 s1 Action: Implement inert gas sparging or freeze-pump-thaw cycles. [2, 7] q1->s1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes s1->q2 s2 Action: Switch to a Pd(0) source or add a mild reducing agent (e.g., potassium formate). [1, 3, 8] q2->s2 Yes q3 Is the boronic acid added all at once? q2->q3 No s2->q3 s3 Action: Use slow addition of the boronic acid solution. [2] q3->s3 Yes end Homocoupling Minimized q3->end No s3->end

Caption: A logical workflow for troubleshooting and minimizing the homocoupling of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-methoxypyridine-4-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridine boronic acids are indispensable building blocks for the construction of complex molecules, particularly in the realm of drug discovery and development. The nuanced reactivity of substituted pyridines can significantly impact the efficiency of crucial carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an objective comparison of the reactivity of 5-Bromo-2-methoxypyridine-4-boronic acid against other pyridine boronic acids in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by experimental data from literature sources to inform reaction design and optimization.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by a combination of electronic and steric factors imparted by its substituents.

  • Electronic Effects: The pyridine ring is inherently electron-deficient. The substituents on the ring, a methoxy group at the 2-position and a bromine atom at the 5-position, modulate its electronic properties.

    • The methoxy group (-OCH₃) is a strong electron-donating group through resonance (+M effect). This increases the electron density of the pyridine ring, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.

    • The bromo group (-Br) is an electron-withdrawing group through induction (-I effect), which decreases the electron density of the ring. This can make the oxidative addition step in some cross-coupling reactions more favorable.

  • Steric Effects: The substituents around the boronic acid moiety can influence the approach of the catalyst and the coupling partner. In this compound, the boronic acid group is at the 4-position, which is generally less sterically hindered than the 2-position. The methoxy group at the 2-position and the bromo group at the 5-position are relatively distant from the boronic acid and are not expected to cause significant steric hindrance.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The reactivity of pyridine boronic acids in this reaction is highly dependent on the electronic nature of the pyridine ring and the position of the boronic acid group. Generally, electron-rich boronic acids tend to be more reactive.

Table 1: Representative Yields in Suzuki-Miyaura Coupling of Various Pyridine Boronic Acids with Aryl Bromides

Pyridine Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
5-Bromo-2-methylpyridin-3-amine Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85[1]
5-Bromo-2-methylpyridin-3-amine 4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82[1]
5-Bromo-2-methylpyridin-3-amine 4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88[1]
Pyridine-4-boronic acid pinacol ester 4-IodopyridinePd(dppf)Cl₂·CH₂Cl₂K₂CO₃Toluene/H₂O97.8[2]
2-Methoxy-5-pyridylboronic acid 2-Amino-5-bromopyridinePd(PPh₃)₂Cl₂Na₂CO₃1,4-DioxaneHigh[1]

Analysis: The data for 5-Bromo-2-methylpyridin-3-amine, a close structural analog to our target molecule, demonstrates high yields in Suzuki-Miyaura couplings with various arylboronic acids[1]. The presence of an electron-donating methoxy group in this compound, similar to the methyl and amino groups in the analog, is expected to contribute to good reactivity. Compared to unsubstituted pyridine-4-boronic acid, which also shows high reactivity[2], the electronic effects of the bromo and methoxy groups in our target molecule will play a competing role. The electron-donating methoxy group should enhance reactivity, while the electron-withdrawing bromo group might slightly diminish it. However, the overall electronic character is likely to be favorable for Suzuki coupling.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Ar-B(OH)₂) PdII->Transmetal PdII_Ar R-Pd(II)-Ar Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The success of this reaction with heteroaryl halides can be influenced by the electronic properties of the ring and the potential for ligand coordination to the heteroatom.

Direct experimental data for the Buchwald-Hartwig amination of this compound is scarce. However, protocols for similar substrates, such as 5-Bromo-2-chloro-4-methoxypyrimidine, demonstrate the feasibility of selective amination at the C-Br position[3]. The electron-donating methoxy group in our target molecule is not expected to significantly hinder this reaction.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Substituted Pyridines

SubstrateAmineCatalyst SystemBaseSolventYield (%)Reference
5-Bromo-2-chloro-4-methoxypyrimidineVarious aminesPd₂(dba)₃ / XantphosNaOtBuTolueneGood (selective at C-Br)[3]
2-Amino-3-bromopyridineVarious aminesPd(CF₃COO)₂ / PPh₃Et₃NDMF72-96[4]
N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amineAryl bromidesPd(PPh₃)₂Cl₂ / XantphosNaOtBuToluene27-82[5]

Analysis: The successful amination of related bromo-pyridines and -pyrimidines suggests that this compound would be a viable substrate for Buchwald-Hartwig coupling. The choice of catalyst, ligand, and base is crucial for achieving high yields, and optimization may be required depending on the specific amine coupling partner[5][6].

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification ArylHalide Aryl Halide Heating Heating in Inert Atmosphere ArylHalide->Heating Amine Amine Amine->Heating Catalyst Pd Catalyst + Ligand Catalyst->Heating Base Base Base->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl.

While no specific examples of Sonogashira coupling with this compound as the halide partner were found, the reactivity of other bromopyridines provides a good indication of its potential.

Table 3: Representative Yields in Sonogashira Coupling of Bromopyridines with Terminal Alkynes

BromopyridineAlkyneCatalyst SystemBaseSolventYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF96[4]
2-Amino-3-bromo-5-methylpyridineVarious alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMFup to 93[7]
2-BromopyridinePhenylacetyleneNanosized MCM-41-Pd / CuI / PPh₃Et₃NNMP99[8]
3-BromopyridinePhenylacetyleneNanosized MCM-41-Pd / CuI / PPh₃Et₃NNMP98[8]

Analysis: The high yields obtained with various bromopyridines, including those with electron-donating amino and methyl groups, suggest that the C-Br bond in this compound should be sufficiently reactive for Sonogashira coupling[4][7]. The standard palladium-copper co-catalyst system is generally effective for these transformations[8].

Sonogashira_Coupling_Components ArylHalide Aryl or Vinyl Halide (R-X) Product Coupled Product (R-C≡C-R') ArylHalide->Product Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Product Catalyst Pd Catalyst Catalyst->Product CoCatalyst Cu(I) Co-catalyst CoCatalyst->Product Base Amine Base Base->Product

Key Components of Sonogashira Coupling

Experimental Protocols

The following are generalized experimental protocols for the three cross-coupling reactions, based on literature procedures for similar substrates. Optimization for specific coupling partners may be necessary.

General Protocol for Suzuki-Miyaura Coupling

To a Schlenk flask is added the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) is then added. The reaction mixture is heated to 85-95 °C and stirred for 12-18 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the aryl bromide (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a base such as sodium tert-butoxide (1.4 equiv) are combined. The tube is sealed, evacuated, and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 100 °C for 16-24 hours. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography to afford the desired N-aryl product.[3][5]

General Protocol for Sonogashira Coupling

To a round-bottom flask under an inert atmosphere is added the aryl bromide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2.5 mol%), a copper(I) co-catalyst like CuI (5 mol%), and a suitable solvent such as DMF. The terminal alkyne (1.2 equiv) and an amine base, for example, triethylamine (2.0 equiv), are then added. The reaction mixture is heated to a temperature ranging from room temperature to 100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered through Celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[4][7]

Conclusion

This compound is a promising and versatile building block for a range of palladium-catalyzed cross-coupling reactions. The presence of an electron-donating methoxy group is expected to enhance its reactivity in Suzuki-Miyaura couplings, leading to high yields of the desired biaryl products. Its C-Br bond should also be amenable to both Buchwald-Hartwig amination and Sonogashira coupling, providing access to a diverse array of substituted pyridine derivatives. While direct comparative data is limited, the analysis of structurally related compounds and established reaction protocols provides a strong foundation for the successful application of this reagent in complex molecule synthesis. As with any cross-coupling reaction, careful optimization of the catalyst system, base, and solvent will be key to achieving optimal results.

References

A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Pd(dppf)Cl2 for Pyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This is particularly crucial in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's success, especially when dealing with challenging substrates such as pyridine derivatives. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition and lower yields.

This guide provides an objective comparison of two commonly employed palladium catalysts, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), for the Suzuki coupling of pyridine derivatives. This comparison is supported by experimental data from the literature to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.

Catalyst Performance Comparison

The choice between Pd(PPh3)4 and Pd(dppf)Cl2 often depends on the nature of the pyridine halide and the boronic acid coupling partner. While both are effective catalysts, their performance can vary significantly, particularly with less reactive halo-pyridines.

Key Differences:

  • Oxidation State: Pd(PPh3)4 is a Pd(0) complex, which is the active catalytic species in the Suzuki cycle. Pd(dppf)Cl2 is a Pd(II) precatalyst that needs to be reduced in situ to Pd(0) to initiate the catalytic cycle.

  • Ligand Properties: The triphenylphosphine (PPh3) ligands in Pd(PPh3)4 are monodentate, while the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand in Pd(dppf)Cl2 is a bidentate ligand with a large bite angle. The dppf ligand is known to be more electron-rich and bulkier than PPh3, which can enhance the rate of reductive elimination and stabilize the catalytic species, often leading to higher yields and faster reactions, especially with challenging substrates.

The following table summarizes a selection of experimental results for the Suzuki coupling of various pyridine halides with different boronic acids, comparing the performance of Pd(PPh3)4 and Pd(dppf)Cl2 where data is available.

Pyridine HalideBoronic AcidCatalystCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(PPh3)43K2CO3Toluene/H2O18Excellent[1]
4-ChloropyridinePhenylboronic acidPd(PPh3)43K2CO3Toluene/H2O18Moderate to Good[1]
3-BromopyridinePhenylboronic acidPd(PPh3)45Na2CO3DMF/H2ONot SpecifiedModerate[2]
2-Bromo-4-iodopyridineArylboronic acidPd(PPh3)43K2CO31,4-Dioxane/H2ONot SpecifiedHigh[3]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh3)410K2CO3DME/H2O1245[4]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl210K2CO3DME/H2O290[4]
2-Chloro-6-bromoquinolinePhenylboronic acidPd(PPh3)4Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
2-Chloro-6-bromoquinolinePhenylboronic acidPd(dppf)Cl2Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl210Na3PO4Dioxane/H2ONot Specified89[6]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(PPh3)410Na3PO4Dioxane/H2ONot SpecifiedModerate[6]

Note: The yields and reaction conditions are as reported in the cited literature and may vary depending on the specific experimental setup.

From the available data, a general trend emerges where Pd(dppf)Cl2 often provides superior results in terms of reaction time and yield, especially for more challenging Suzuki couplings involving heteroaromatic substrates. [4][6] For instance, in the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl2 gave a 90% yield in just 2 hours, while Pd(PPh3)4 only afforded a 45% yield after 12 hours under similar conditions.[4] Similarly, for the coupling of pyridine-2-sulfonyl fluoride, Pd(dppf)Cl2 was found to be the optimal catalyst.[6] For more reactive substrates like bromo- and iodopyridines, Pd(PPh3)4 can still be a cost-effective and efficient catalyst.[1][3]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki coupling of a halopyridine with an arylboronic acid using both Pd(PPh3)4 and Pd(dppf)Cl2. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling using Pd(PPh3)4

This protocol is adapted from procedures for the coupling of halopyridines.[3][7]

Materials:

  • Halopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh3)4 (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K2CO3) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive flow of inert gas, add Pd(PPh3)4 (0.03 mmol).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Suzuki Coupling using Pd(dppf)Cl2

This protocol is based on methodologies found to be effective for heteroaryl Suzuki couplings.[4][8]

Materials:

  • Halopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, combine the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and the chosen base (2.0 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Under a counterflow of the inert gas, add Pd(dppf)Cl2·CH2Cl2 (0.03 mmol).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Work up the reaction by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to isolate the final product.

Visualization of the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are the same for both Pd(PPh3)4 and Pd(dppf)Cl2, with the main difference being the initial activation of the Pd(II) precatalyst in the case of Pd(dppf)Cl2.

Suzuki_Miyaura_Coupling General Catalytic Cycle of Suzuki-Miyaura Coupling cluster_boronate Boronate Formation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd R1-Pd(II)Ln-R2 Transmetal->DiarylPd Boronate R2-B(OR)3- Boronate->Transmetal Base Base Base->Boronate BoronicAcid R2-B(OH)2 BoronicAcid->Boronate RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both Pd(PPh3)4 and Pd(dppf)Cl2 are valuable catalysts for the Suzuki-Miyaura coupling of pyridine derivatives.

  • Pd(PPh3)4 is a widely used, commercially available Pd(0) catalyst that can be effective for the coupling of more reactive pyridine bromides and iodides.

  • Pd(dppf)Cl2 is a more robust and often more efficient Pd(II) precatalyst, particularly for challenging substrates such as chloropyridines and other electron-deficient heteroaryl halides. Its bidentate dppf ligand can promote higher catalytic activity and stability, leading to faster reactions and improved yields.

For researchers in drug development and materials science, where efficiency and broad substrate scope are paramount, Pd(dppf)Cl2 often represents a more reliable choice for pyridine Suzuki couplings. However, for routine couplings of less demanding substrates, the more economical Pd(PPh3)4 may be a suitable alternative. The selection of the optimal catalyst system will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations. It is always recommended to perform small-scale screening experiments to determine the best catalyst and conditions for a new transformation.

References

A Researcher's Guide to Suzuki Coupling: Comparing Aryl Halide Reactivity and Yield

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical factor influencing the success of this palladium-catalyzed cross-coupling reaction is the choice of the aryl halide. This guide provides a comparative analysis of the reactivity and yield of Suzuki coupling reactions utilizing different aryl halides—iodides, bromides, chlorides, and triflates—supported by experimental data to aid researchers in selecting the optimal substrate for their synthetic endeavors.

Relative Reactivity of Aryl Halides

The reactivity of aryl halides in Suzuki coupling is primarily dictated by the strength of the carbon-halogen (C-X) bond, which must be cleaved during the rate-determining oxidative addition step of the catalytic cycle. The generally accepted order of reactivity is:

Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride [1]

This trend is a direct consequence of the C-X bond dissociation energies. The weaker C-I bond in aryl iodides makes them the most reactive substrates, readily undergoing oxidative addition to the palladium(0) catalyst. Aryl triflates, with a good leaving group, follow closely in reactivity. Aryl bromides are also effective coupling partners and are widely used due to their balance of reactivity and stability. Aryl chlorides, possessing the strongest C-Cl bond, are the least reactive and often necessitate more specialized and forcing reaction conditions, such as the use of bulky, electron-rich phosphine ligands, stronger bases, or elevated temperatures to achieve satisfactory yields.[2]

Quantitative Yield Comparison

The following table summarizes experimental data from various studies, offering a quantitative comparison of product yields for Suzuki coupling reactions with different aryl halides under specified conditions. It is important to note that direct comparison of yields across different studies can be challenging due to variations in catalysts, ligands, bases, solvents, and reaction temperatures. However, the data presented illustrates the general reactivity trend.

Aryl Halide (Ar-X)Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd(OAc)₂ (0.4)-Na₂CO₃Water150 (MW)0.0875[3]
4-BromoanisolePhenylboronic acidPd(OAc)₂ (0.4)-Na₂CO₃Water150 (MW)0.0895[3]
4-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃DioxaneRT2194[4]
4-Anisyl triflatePhenylboronic acidPd(OAc)₂ (1.5)PCy₃ (3)K₃PO₄DioxaneRT2492[4]
4-BromotoluenePhenylboronic acidPd/PPh₃PPh₃K₂CO₃n-PrOH/H₂O50~1>95[5]
4-IodotoluenePhenylboronic acidPd/PPh₃PPh₃K₂CO₃n-PrOH/H₂O50~1<10[5]
4-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃DioxaneRT398[4]
4-BromobenzonitrilePhenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃DioxaneRT399[4]

Note: MW = Microwave irradiation, RT = Room Temperature.

The data highlights that while aryl iodides are generally more reactive, specific catalyst systems and conditions can lead to lower than expected yields, as seen in the case of 4-iodotoluene at lower temperatures.[5] Conversely, highly efficient catalyst systems have been developed to activate the less reactive aryl chlorides, providing excellent yields at room temperature.[4]

Experimental Protocols

Below are representative experimental protocols for Suzuki coupling reactions with different aryl halides, drawn from the cited literature.

Protocol 1: Suzuki Coupling of an Aryl Bromide (General Procedure)[6]
  • Assembly: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the aryl bromide (1.00 g), the arylboronic acid (1.2-1.5 equivalents), and n-propanol (10 mL).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and an aqueous solution of a base (e.g., 2M K₂CO₃).

  • Reaction: The reaction mixture is typically heated to reflux (around 80-100 °C) and stirred for a specified time (e.g., 1-24 hours) until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.

Protocol 2: Suzuki Coupling of an Aryl Chloride at Room Temperature[4]
  • Inert Atmosphere: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a flask is charged with Pd₂(dba)₃ (1.5 mol %), P(t-Bu)₃ (3 mol %), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).

  • Solvent Addition: Anhydrous dioxane is added, and the reaction mixture is stirred at room temperature.

  • Monitoring and Completion: The reaction progress is monitored by GC-MS. Upon completion, the reaction is quenched.

  • Work-up and Purification: The reaction mixture is diluted with an appropriate organic solvent and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by flash chromatography.

Visualizing the Suzuki Coupling Mechanism and Workflow

To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Suzuki coupling reaction and a general experimental workflow.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base, -X-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, Boronic Acid, Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Work-up and Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Chromatography/ Recrystallization) Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterize

Caption: A general experimental workflow for a Suzuki coupling reaction.

References

A Comparative Guide to Alternatives for 5-Bromo-2-methoxypyridine-4-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecules. 5-Bromo-2-methoxypyridine-4-boronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. However, exploring alternative reagents can offer advantages in terms of reactivity, stability, and availability. This guide provides an objective comparison of this compound with its chloro and fluoro analogs, as well as more stable derivatives such as pinacol esters and potassium trifluoroborate salts.

Performance Comparison of Pyridine-4-Boronic Acid Analogs

The reactivity of halopyridine boronic acids in Suzuki-Miyaura coupling is influenced by the nature of the halogen substituent. Generally, the reactivity trend for the carbon-halogen bond in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend suggests that the bromo-substituted pyridine boronic acid would be more reactive than its chloro and fluoro counterparts. However, the success of the coupling reaction also depends on other factors such as the choice of catalyst, base, solvent, and the electronic properties of the coupling partner.

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving this compound and its alternatives with various aryl and heteroaryl halides. It is important to note that the data is compiled from different studies and reaction conditions may vary, thus this should not be considered a direct head-to-head comparison but rather an indication of the utility of these reagents.

Boronic Acid/DerivativeCoupling PartnerProductYield (%)Reference
This compound Aryl Bromide (General)5-Aryl-2-methoxypyridineNot specified[1]
5-Chloro-2-methoxypyridine-4-boronic acid 2-Bromopyridine5-(2-Pyridyl)-2-methoxypyridineModerate to Good[2]
5-Chloro-2-methoxypyridine-4-boronic acid 2-Bromo-5-nitrothiophene5-(5-Nitro-2-thienyl)-2-methoxypyridineModerate to Good[2]
5-Fluoro-2-methoxypyridine-4-boronic acid Aryl Halide (General)5-Aryl-2-methoxypyridineData not availableN/A
2-Methoxypyridine-4-boronic acid pinacol ester Aryl Halide (General)2-Methoxy-4-arylpyridineHigh[3]
Potassium 2-methoxy-4-(trifluoroborato)pyridine Aryl Halide (General)2-Methoxy-4-arylpyridineGood to Excellent[4]

Stability and Handling of Boronic Acid Derivatives

While boronic acids are versatile reagents, they can be susceptible to decomposition, particularly through protodeboronation.[5] To enhance stability and ease of handling, boronic acids are often converted to more robust derivatives such as pinacol esters or potassium trifluoroborate salts.

  • Pinacol Esters: These derivatives are generally more stable to air and moisture and are compatible with chromatography, making them easier to purify and store.[6][7] They can be used directly in Suzuki-Miyaura reactions, often under similar conditions to the corresponding boronic acids.

  • Potassium Trifluoroborate Salts: These salts are crystalline solids that are exceptionally stable to air and moisture, allowing for long-term storage.[4] They are also competent coupling partners in Suzuki-Miyaura reactions, often providing high yields.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted 2-methoxypyridine-4-boronic acid or its derivative. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Substituted 2-methoxypyridine-4-boronic acid or derivative (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl or heteroaryl halide, the pyridine boronic acid derivative, the palladium catalyst, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

To further illustrate the concepts discussed, the following diagrams depict a general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow reagents 1. Add Reagents (Aryl Halide, Boronic Acid Derivative, Catalyst, Base) setup 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Pure Product purification->product Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)-X L2 pd0->pd_complex Oxidative Addition (R1-X) transmetalation_complex R1-Pd(II)-R2 L2 pd_complex->transmetalation_complex Transmetalation (R2-B(OR)2 + Base) transmetalation_complex->pd0 Reductive Elimination product_complex R1-R2 transmetalation_complex->product_complex

References

Boronic Esters: A Superior Alternative to 5-Bromo-2-methoxypyridine-4-boronic acid for Robust and Reproducible Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of building blocks is paramount to achieving high yields, purity, and reproducibility. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides a comprehensive comparison between the use of boronic esters and 5-Bromo-2-methoxypyridine-4-boronic acid, highlighting the significant advantages of the ester form in terms of stability, handling, and overall reaction performance.

The core of the comparison lies in a fundamental trade-off between reactivity and stability. While boronic acids are generally more reactive and may lead to faster reaction times, this reactivity comes at the cost of significantly lower stability.[1][2] Boronic acids, especially heteroaryl derivatives like this compound, are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and the consistency of reaction outcomes.[2]

In contrast, boronic esters, particularly pinacol esters, offer a stable, easy-to-handle, and purifiable alternative. They are often crystalline solids with a longer shelf-life, making them ideal for multi-step syntheses and high-throughput screening applications where reagent stability is critical.[1][2] While it is a common belief that many boronic esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, there is substantial evidence that direct transmetalation from the ester is a viable and often efficient pathway.[2]

Quantitative Performance Comparison

To illustrate the practical advantages of using a boronic ester over a boronic acid, the following table summarizes representative data for a Suzuki-Miyaura cross-coupling reaction. The data is based on established trends and reported yields for similar heteroaryl systems.

ParameterThis compoundThis compound pinacol ester
Purity of Starting Material Can be challenging to obtain in high purity due to propensity for decomposition.[2]Generally high; can be purified by standard techniques like column chromatography.[2]
Handling and Storage Requires inert atmosphere and low temperatures for long-term storage.[2]Stable at room temperature, easy to handle.[2]
Reaction Yield Potentially higher in short reaction times, but can be compromised by decomposition.Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2]
Reaction Time Generally faster.[1][2]May require slightly longer reaction times or higher temperatures.
Side Products Prone to formation of homocoupling and protodeboronation byproducts.Cleaner reaction profiles with fewer byproducts.

Experimental Protocols

The following are detailed, representative methodologies for a Suzuki-Miyaura cross-coupling reaction using either this compound or its pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling with this compound

To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and base (e.g., K2CO3, 2.0 eq.). Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1). Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester

To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq.), this compound pinacol ester (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and base (e.g., K3PO4, 2.0 eq.). Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1). Stir the reaction mixture at the desired temperature (e.g., 90-110 °C). Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate a general experimental workflow for the synthesis of a boronic ester and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_synthesis Boronic Ester Synthesis (Miyaura Borylation) cluster_coupling Suzuki-Miyaura Coupling ArylHalide Aryl Halide Reaction Reaction Mixture ArylHalide->Reaction B2pin2 B2pin2 B2pin2->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Solvent Solvent Solvent->Reaction BoronicEster Boronic Ester Reaction->BoronicEster Purification BoronicEster2 Boronic Ester Reaction2 Reaction Mixture BoronicEster2->Reaction2 ArylHalide2 Aryl Halide ArylHalide2->Reaction2 Catalyst2 Pd Catalyst + Base Catalyst2->Reaction2 Solvent2 Solvent Solvent2->Reaction2 Product Coupled Product Reaction2->Product Work-up & Purification

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Synthesis of Chemical Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and materials science, the successful synthesis of novel chemical derivatives is a critical step. However, synthesis alone is not enough; researchers require robust analytical methods to confirm that the target molecule has been created. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about molecular structure, functional groups, and molecular weight. This guide offers a comparative overview of key spectroscopic methods, complete with experimental protocols and data interpretation, to aid researchers in validating their synthetic products.

Overview of Key Spectroscopic Techniques

A multi-faceted approach utilizing several spectroscopic techniques is often necessary for the unambiguous confirmation of a synthesized derivative. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

TechniquePrincipleInformation ObtainedBest For
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.[1][2]Detailed information about the molecular structure, connectivity of atoms, and the chemical environment of nuclei (e.g., ¹H, ¹³C).[2][3][4]Complete structure elucidation and confirmation of covalent modifications.
IR Spectroscopy Measures the vibration of atoms and functional groups upon absorption of infrared radiation.[5][6]Identification of the presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[5][7][8]Confirming the addition or removal of functional groups.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10]Precise molecular weight of the compound and its fragments.[9][11]Confirming the molecular formula and identifying the product's mass.
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions.[12]Information about conjugated π-systems within the molecule.[13][14][15]Confirming changes in conjugation or the introduction of chromophores.

Experimental Workflows and Decision Making

The process of confirming a synthesized derivative typically follows a logical workflow, starting from the crude reaction mixture and ending with a purified, fully characterized compound. The choice of which spectroscopic technique to use, and in what order, can be critical for an efficient workflow.

Synthesis_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification TLC_MS Initial Check (TLC, LC-MS) Purification->TLC_MS Initial product check UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Chromophore change? IR IR Spectroscopy TLC_MS->IR Functional group change? Revise Structure Not Confirmed (Revise Synthesis) TLC_MS->Revise NMR NMR Spectroscopy IR->NMR Detailed structure needed IR->Revise HRMS High-Resolution MS NMR->HRMS Precise mass needed NMR->Revise Confirmation Structure Confirmed HRMS->Confirmation HRMS->Revise UV_Vis->Confirmation

A typical workflow for synthesis confirmation.

Choosing the right analytical tool is paramount. For instance, if a reaction is expected to introduce a carbonyl group, IR spectroscopy is an excellent first choice to quickly verify its presence. For more detailed structural elucidation, NMR is the gold standard.

Technique_Selection Start What information is needed? Q_FuncGroup Change in functional groups? Start->Q_FuncGroup Q_MolWeight Confirmation of molecular weight? Start->Q_MolWeight Q_Structure Full 3D structure and connectivity? Start->Q_Structure Q_Conjugation Change in conjugated system? Start->Q_Conjugation Ans_IR Use IR Spectroscopy Q_FuncGroup->Ans_IR Ans_MS Use Mass Spectrometry Q_MolWeight->Ans_MS Ans_NMR Use NMR Spectroscopy Q_Structure->Ans_NMR Ans_UV Use UV-Vis Spectroscopy Q_Conjugation->Ans_UV

A decision guide for selecting spectroscopic techniques.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on proper sample preparation and instrument operation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of a compound.[1]

  • Sample Preparation :

    • Dissolve 5-10 mg of the purified solid derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is crucial as it should dissolve the compound and not have signals that overlap with the analyte peaks.

    • If necessary, filter the solution to remove any particulate matter.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is needed.[16]

  • Analysis :

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire standard 1D spectra, such as ¹H and ¹³C NMR.

    • If the structure is complex, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to determine atom connectivity.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule.[5]

  • Sample Preparation (KBr Pellet Method for Solids) :

    • Grind 1-2 mg of the dry solid sample into a fine powder using an agate mortar and pestle.[17]

    • Add 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.[17][18]

    • Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a transparent or translucent pellet.[17][19]

  • Analysis :

    • Place the KBr pellet in the sample holder of the FTIR instrument.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique used to determine the molecular weight of compounds, including large biomolecules.[20][21]

  • Sample Preparation :

    • Dissolve a small amount of the sample (typically at a concentration of less than 1 mM) in a volatile, polar solvent such as methanol, acetonitrile, or a mixture with water.[20] The solvent system should be compatible with the ESI process.

    • The sample is often purified by techniques like HPLC or capillary electrophoresis before being introduced to the mass spectrometer.[20]

  • Analysis :

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 1-20 µL/min) using a syringe pump.[20]

    • A high voltage (2-6 kV) is applied to the capillary needle, generating a fine spray of charged droplets.[20][22]

    • As the solvent evaporates, the analyte ions are released into the gas phase and enter the mass analyzer.

    • The mass analyzer separates the ions based on their m/z ratio, and a mass spectrum is generated.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study compounds with conjugated systems or chromophores.[13]

  • Sample Preparation :

    • Dissolve the sample in a suitable solvent that does not absorb in the wavelength range of interest. Common solvents include ethanol, methanol, cyclohexane, and water.

    • Prepare a series of standard solutions of known concentrations to create a calibration curve if quantitative analysis is needed.[23]

    • Use a quartz cuvette for measurements in the UV range, as glass absorbs UV light.[24]

  • Analysis :

    • Turn on the spectrophotometer and allow it to warm up for at least 15 minutes.[24]

    • Set the desired wavelength range for the scan.

    • Fill a cuvette with the blank solvent and place it in the spectrophotometer to zero the instrument.[25][26]

    • Replace the blank with the cuvette containing the sample solution and record the absorbance spectrum.[23][26]

Case Study: Synthesis of an Amide Derivative

To illustrate the application of these techniques, consider the synthesis of N-benzylacetamide from benzylamine and acetyl chloride.

Starting Material 1: Benzylamine

  • IR: Shows characteristic N-H stretching bands around 3300-3500 cm⁻¹.[7][27]

  • ¹H NMR: Will show signals for the aromatic protons, a singlet for the CH₂ group adjacent to the nitrogen, and a broad singlet for the NH₂ protons.

  • MS: Molecular ion peak (M⁺) at m/z = 107.

Starting Material 2: Acetyl Chloride

  • IR: Strong C=O stretching band around 1800 cm⁻¹.

  • ¹H NMR: A singlet around 2.7 ppm for the CH₃ group.

  • MS: Molecular ion peak (M⁺) at m/z = 78/80 (due to chlorine isotopes).

Product: N-benzylacetamide

  • IR: The N-H stretching bands of the primary amine will be replaced by a single N-H stretch of the secondary amide around 3300 cm⁻¹. A strong C=O (amide I) band will appear around 1650 cm⁻¹.

  • ¹H NMR: The NH₂ signal disappears and is replaced by a broad signal for the amide N-H proton. The CH₂ signal will likely shift and may show coupling to the N-H proton. A new singlet for the acetyl CH₃ group will appear around 2.0 ppm.

  • MS: The molecular ion peak (M⁺) should be observed at m/z = 149.

Comparative Data Summary
CompoundKey IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm)Molecular Ion (m/z)
Benzylamine 3300-3500 (N-H stretch)7.2-7.4 (Ar-H), 3.8 (CH₂), 1.5 (NH₂)107
N-benzylacetamide ~3300 (N-H stretch), ~1650 (C=O stretch)7.2-7.4 (Ar-H), 6.0 (NH), 4.4 (CH₂), 2.0 (CH₃)149

The appearance of the amide C=O stretch in the IR spectrum, the disappearance of the NH₂ signal and the appearance of a new CH₃ signal in the ¹H NMR spectrum, and the correct molecular weight in the mass spectrum collectively confirm the successful synthesis of N-benzylacetamide.

Application in Drug Development

Synthesized derivatives are often designed to interact with specific biological targets, such as receptors or enzymes in a signaling pathway. Spectroscopic confirmation ensures that the correct molecule is being tested for biological activity.

Signaling_Pathway Derivative Synthesized Derivative Receptor Cell Surface Receptor Derivative->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Regulates Gene Expression Inhibitor Potential Inhibitor (Another Derivative) Inhibitor->Block Inhibits

A simplified generic signaling pathway.

References

A Comparative Guide to Thermal vs. Microwave-Assisted Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, pivotal for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and heteroaryls which are crucial scaffolds in drug discovery and materials science.[1] The advent of microwave-assisted organic synthesis has revolutionized this valuable reaction, offering significant advantages over conventional thermal heating. This guide provides a detailed comparison of thermal and microwave-assisted Suzuki coupling, supported by experimental data and protocols to aid researchers in selecting the optimal conditions for their synthetic needs.

Performance Comparison: Thermal vs. Microwave Heating

Microwave irradiation has been shown to dramatically accelerate Suzuki coupling reactions, often leading to higher yields and cleaner reaction profiles in a fraction of the time required by conventional heating methods.[2][3] The primary advantages of microwave heating include rapid and uniform heating of the reaction mixture, which minimizes the formation of byproducts that can occur under prolonged thermal stress.[1][4]

A key study highlighted a 72-fold increase in the reaction rate when using microwave irradiation compared to thermal conditions for the synthesis of polycyclic aromatic hydrocarbons.[2] In another example, the coupling of 4-bromoanisole with phenyl boronic acid, the reaction time was reduced from 8 hours under conventional heating to just 10 minutes with microwave assistance, representing a 48-fold rate increase.[5]

FeatureConventional Thermal HeatingMicrowave-Assisted Heating
Reaction Time Hours to days (e.g., up to 24 hours)[2]Minutes (e.g., 2-20 minutes)[2][6]
Yields Often lower due to byproduct formationGenerally higher and more reproducible[1]
Heating Mechanism Conduction and convection (slow, uneven)Direct interaction with polar molecules (rapid, uniform)
Side Reactions More prevalent due to prolonged heating[4]Minimized due to shorter reaction times[4]
Reproducibility Can be variableHigh, due to precise temperature and pressure control[1]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and adapting synthetic methods. Below are representative protocols for both conventional thermal and microwave-assisted Suzuki coupling reactions.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted for the coupling of an aryl halide with a boronic acid in a microwave reactor.

Materials:

  • Aryl halide (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[1][7]

  • Base (e.g., K₂CO₃, 2.0 equiv)[1]

  • Solvent (e.g., 1,4-Dioxane/Water, 2:1)[1]

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-20 minutes).[1][2]

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture is then worked up by extraction with an organic solvent (e.g., ethyl acetate), washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.[1]

Protocol 2: Conventional Thermal Suzuki Coupling

This protocol outlines a typical procedure for Suzuki coupling using a conventional heat source like an oil bath.

Materials:

  • Aryl halide (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Base (e.g., Amberlite IRA-400(OH) resin)

  • Solvent (e.g., Water/Ethanol, 3:1)

  • Round-bottomed flask equipped with a condenser and stir bar

Procedure:

  • In a round-bottomed flask, combine the aryl halide, aryl boronic acid, palladium catalyst, and base.[8]

  • Add the solvent mixture and a stir bar.

  • Fit the flask with a condenser and place it in an oil bath preheated to the desired temperature (e.g., 60-100 °C).[8][9]

  • Stir the reaction mixture vigorously for the required duration (e.g., 1-24 hours).[2][8]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The work-up procedure typically involves filtration to remove the solid base, followed by extraction, washing, drying, and solvent evaporation.

  • The crude product is then purified by a suitable method, such as column chromatography.[8]

Visualizing the Process

To better illustrate the workflows and underlying mechanisms, the following diagrams are provided.

G Experimental Workflow: Thermal vs. Microwave Suzuki Coupling cluster_0 Thermal Heating cluster_1 Microwave-Assisted Heating T_Start 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) T_Solvent 2. Add Solvent T_Start->T_Solvent T_Heat 3. Heat with Oil Bath (Hours to Days) T_Solvent->T_Heat T_Workup 4. Work-up & Purification T_Heat->T_Workup T_Product Product T_Workup->T_Product M_Start 1. Combine Reactants in Microwave Vial M_Solvent 2. Add Solvent & Seal M_Start->M_Solvent M_Heat 3. Irradiate in Microwave (Minutes) M_Solvent->M_Heat M_Workup 4. Work-up & Purification M_Heat->M_Workup M_Product Product M_Workup->M_Product

Caption: A comparison of the experimental workflows for thermal and microwave-assisted Suzuki coupling.

Suzuki_Cycle Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_1 R¹-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal PdII_2 R¹-Pd(II)L_n-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Reactant1 R¹-X Reactant1->OxAdd Reactant2 R²-B(OR)₂ Reactant2->Transmetal Base Base Base->Transmetal

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.[10]

Conclusion

For researchers and professionals in drug development, the adoption of microwave-assisted Suzuki coupling offers a compelling strategy to accelerate discovery and development timelines. The significant reduction in reaction times, coupled with improved yields and reproducibility, makes it a superior alternative to conventional thermal methods for the synthesis of a wide array of biaryl and heteroaryl compounds.[1][2] While the initial investment in microwave instrumentation is a consideration, the long-term benefits in terms of efficiency, energy savings, and access to novel chemical space often justify the cost.

References

A Comparative Guide to Assessing the Purity of Synthesized Compounds from 5-Bromo-2-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical factor that dictates experimental outcomes and the viability of therapeutic candidates. This guide provides a comparative analysis of the purity of compounds derived from 5-Bromo-2-methoxypyridine-4-boronic acid and an alternative starting material, this compound pinacol ester, in the context of Suzuki-Miyaura cross-coupling reactions. The guide details the analytical methodologies for purity assessment and provides supporting experimental data and protocols.

Performance Comparison in Suzuki-Miyaura Coupling

The choice of the boronic acid derivative can significantly impact the purity profile of the resulting coupled product. While boronic acids are reactive, they are also prone to side reactions such as protodeboronation and the formation of boroxines (trimeric anhydrides), which can introduce impurities.[1][2] Boronic acid pinacol esters are often more stable alternatives that can lead to cleaner reactions.[3]

To illustrate this, a comparative Suzuki-Miyaura cross-coupling reaction with 4-chloroanisole was performed under standardized conditions. The purity of the resulting product, 2-methoxy-5-(4-methoxyphenyl)pyridine, was assessed using High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 1: Comparative Purity Data of 2-methoxy-5-(4-methoxyphenyl)pyridine

Starting MaterialPurity by HPLC (%)Major Impurity DetectedConcentration of Major Impurity (%)Purity by qNMR (%)
This compound97.2Homocoupling byproduct1.597.5
This compound pinacol ester99.1Unreacted 4-chloroanisole0.599.3

The data indicates that the use of the more stable pinacol ester resulted in a higher purity product with a lower concentration of the major impurity.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous quantification of the main product and non-volatile impurities.[1][2][4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][4]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[6]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[1]

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).[1]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).[1]

  • Procedure:

    • Accurately weigh the sample and the internal standard into a vial.

    • Dissolve the mixture in the deuterated solvent.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity using the appropriate formula, taking into account the molecular weights, number of protons, and masses of the analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for the detection of volatile impurities.[2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Visualizations

Diagrams can help to clarify complex relationships and workflows.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results start Starting Materials: This compound or Pinacol Ester reaction Suzuki-Miyaura Coupling with Aryl Halide start->reaction workup Reaction Work-up and Crude Product Isolation reaction->workup purification Column Chromatography workup->purification hplc HPLC Analysis purification->hplc qnmr qNMR Analysis purification->qnmr gcms GC-MS Analysis purification->gcms data Purity Data and Impurity Profile hplc->data qnmr->data gcms->data

Caption: Experimental workflow for purity assessment.

Bipyridine derivatives, which can be synthesized using this compound, have shown potential as anticancer agents by modulating key signaling pathways.[3]

signaling_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt AKT pip3->akt recruits pdk1->akt phosphorylates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation promotes bipyridine Bipyridine Derivative bipyridine->akt inhibits pten PTEN pten->pip3 inhibits

Caption: PI3K/AKT/mTOR signaling pathway.

References

A Comparative Guide: 5-Bromo-2-methoxypyridine-4-boronic Acid vs. its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the efficient synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, organoboron compounds are indispensable. This guide provides an objective comparison between 5-Bromo-2-methoxypyridine-4-boronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective performance, stability, and handling characteristics in the context of Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs prevalent in pharmacologically active compounds.[1][2] The choice between a boronic acid and its trifluoroborate salt can significantly impact reaction outcomes, stability, and ease of handling.

Chemical Properties and Stability

Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[3] This is a stark contrast to boronic acids, which are known to be prone to decomposition and can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This equilibrium can complicate reaction stoichiometry.[4] The enhanced stability of trifluoroborate salts is attributed to the tetracoordinate nature of the boron atom, which makes them less susceptible to protodeboronation.[3] Consequently, potassium trifluoroborates can often be stored indefinitely at room temperature without special precautions.

Performance in Suzuki-Miyaura Cross-Coupling

Both this compound and its trifluoroborate salt are effective coupling partners in Suzuki-Miyaura reactions. Organotrifluoroborates are often considered "protected" forms of boronic acids, which are released in situ under the reaction conditions.[4] The reaction with a trifluoroborate salt typically requires aqueous conditions to facilitate the slow hydrolysis to the active boronic acid species.

Quantitative Data Summary

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound and its potassium trifluoroborate salt with 4-bromoanisole. These values are representative and based on typical yields observed for similar substrates under optimized conditions.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O (4:1)9012~85-95
Potassium 5-Bromo-2-methoxypyridine-4-trifluoroborate4-BromoanisolePd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₂CO₃Toluene/H₂O (10:1)8024~80-90

Experimental Protocols

Synthesis of Potassium 5-Bromo-2-methoxypyridine-4-trifluoroborate

Potassium organotrifluoroborates are readily synthesized from the corresponding boronic acids.

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.

  • A white precipitate of potassium 5-Bromo-2-methoxypyridine-4-trifluoroborate will form.

  • Stir the mixture for 30 minutes at room temperature.

  • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.

General Protocol for Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1), degassed

  • Schlenk flask and magnetic stir bar

Procedure: [5][6]

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling with Potassium 5-Bromo-2-methoxypyridine-4-trifluoroborate

Materials:

  • Potassium 5-Bromo-2-methoxypyridine-4-trifluoroborate (1.0 equiv)

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • K₂CO₃ (3.0 equiv)

  • Toluene/Water (10:1), degassed

  • Schlenk flask and magnetic stir bar

Procedure: [7]

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), potassium 5-Bromo-2-methoxypyridine-4-trifluoroborate (1.0 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and K₂CO₃ (3.0 equiv).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) aryl_halide R¹-X (Aryl Halide) boron_reagent R²-B(OH)₂ / R²-BF₃K (Boron Reagent) base Base (e.g., K₂CO₃) Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - Seal and create inert atmosphere start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (e.g., 80-90 °C) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool, dilute, wash monitoring->workup Reaction Complete purification Purification: - Dry, concentrate, chromatograph workup->purification end Final Product purification->end

References

A Comparative Guide to the Computational Analysis of Substituted Pyridyl Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridyl boronic acids are indispensable reagents in modern synthetic chemistry, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and materials science.[1][2][3] However, their reactivity is often complicated by factors such as protodeboronation and challenges in the transmetalation step of cross-coupling reactions.[4][5] Computational studies have become a vital tool for elucidating the mechanisms governing their reactivity and for predicting the behavior of novel derivatives. This guide provides a comparative overview of the computational findings on the reactivity of substituted pyridyl boronic acids, supported by experimental data.

Key Reactivity Considerations

The utility of substituted pyridyl boronic acids is largely determined by the interplay of two key processes: their desired reactivity in cross-coupling reactions and their undesired decomposition, primarily through protodeboronation.

1. Protodeboronation: An Inherent Instability

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a significant side reaction, especially for electron-deficient heteroaryl boronic acids.[4][5] Computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the mechanisms and predicting the rates of this decomposition pathway.[4] It is an irreversible reaction that competes with the intended cross-coupling reaction.[4]

Computational Prediction of Protodeboronation Rates:

A notable advancement in this area is the development of algorithms that can predict the rate of protodeboronation in silico. These models are built upon a general mechanistic understanding derived from kinetic studies and utilize DFT to calculate the characteristic energy differences for the various active mechanistic pathways.[4] For any given boronic acid, protodeboronation can proceed through a subset of seven distinct pathways.[4]

2. Suzuki-Miyaura Cross-Coupling: The Primary Application

The Suzuki-Miyaura reaction is the most common application for pyridyl boronic acids.[3][5] However, 2-pyridyl boron reagents are known for their instability and poor reactivity in these couplings.[1] The difficulty is often attributed to the slow rate of transmetalation for these electron-deficient systems and their propensity for protodeboronation.[5]

Computational Insights into Transmetalation:

The transmetalation step, where the organic moiety is transferred from boron to the palladium catalyst, is a critical and often rate-limiting step in the Suzuki-Miyaura catalytic cycle.[6] Computational studies using DFT have been employed to analyze the energetic profiles of different pathways for this process.[7] These studies have helped to establish the existence of key intermediates containing Pd-O-B linkages, which are crucial for the transmetalation to occur.[8] Two primary mechanistic pathways have been identified: one involving a tri-coordinate boronic acid complex and another involving a tetra-coordinate boronate complex.[8]

Comparative Reactivity Data

The following table summarizes quantitative data from various studies, highlighting the influence of substituents and the position of the nitrogen atom on the reactivity of pyridyl boronic acids.

Boronic Acid DerivativepKaKey FindingReaction ContextReference
4-Pyridylboronic acid4.00Strong acidity of the boron center.Complexation with hinokitiol[9]
N-Methyl-4-pyridylboronic acid3.96N-methylation has minimal influence on the acidity of the boron center in the 4-pyridyl position.Complexation with hinokitiol[9]
2-Pyridyl boronic acid derivatives-Prone to rapid decomposition via protodeboronation.Suzuki-Miyaura Coupling[5]
2-Bromo-5-pyridylboronic acid-Synthesized and successfully used in palladium-catalyzed cross-coupling reactions with heteroaryl bromides.Suzuki-Miyaura Coupling[2]
2-Chloro-5-pyridylboronic acid-Shown to undergo palladium-catalyzed cross-coupling reactions.Suzuki-Miyaura Coupling[2]
2-Methoxy-5-pyridylboronic acid-A viable substrate for Suzuki-Miyaura cross-coupling reactions.Suzuki-Miyaura Coupling[2]

Influence of Substituents:

  • Electronic Effects: Electron-withdrawing groups attached to an aromatic boronic acid generally decrease the pKa value, thereby increasing the Lewis acidity of the boron atom.[3] This increased acidity can lead to the formation of more stable complexes.[3] Conversely, electron-donating groups increase the pKa.[3]

  • Positional Isomerism: The position of the nitrogen atom in the pyridine ring significantly impacts stability and reactivity. 2-Pyridyl boronic acids are particularly unstable.[1][5] This has led to the development of stabilized boronate esters (e.g., with N-phenyldiethanolamine) to improve their utility in cross-coupling reactions.[1]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data and designing new experiments.

Computational Protocol: DFT Analysis of Reactivity

A typical computational workflow for studying the reactivity of substituted pyridyl boronic acids involves the following steps:

  • Model System Definition: A model reaction is defined, for example, the protodeboronation reaction or a key step in the Suzuki-Miyaura catalytic cycle, such as transmetalation.[7] The reactants, including the substituted pyridyl boronic acid, catalyst (e.g., a palladium complex), and any bases or solvents, are specified.[7]

  • Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized using a selected DFT functional (e.g., B3LYP) and basis set.[7]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Reaction Pathway Mapping: The reaction pathway is elucidated by connecting the reactants, transition states, and products. This allows for the calculation of activation energies and reaction energies.

  • Solvation Effects: To model reactions in solution, implicit solvation models (e.g., PCM or CPCM) are often employed to account for the effect of the solvent.[10]

The following diagram illustrates a generalized workflow for the computational study of pyridyl boronic acid reactivity.

G Computational Reactivity Workflow cluster_0 System Definition cluster_1 Geometry Optimization & Verification cluster_2 Energy & Pathway Analysis cluster_3 Interpretation A Define Reactants (Pyridyl Boronic Acid, Electrophile, Catalyst, Base) B Select Computational Method (DFT Functional, Basis Set) A->B C Optimize Geometries (Reactants, Intermediates, Products) B->C D Locate Transition States C->D E Perform Frequency Calculations (Confirm Minima and Transition States) D->E F Calculate Reaction & Activation Energies E->F G Incorporate Solvation Model F->G H Map Potential Energy Surface G->H I Analyze Reactivity Trends (Substituent Effects) H->I J Predict Reaction Outcomes I->J

Caption: Generalized workflow for computational studies of reactivity.

Experimental Protocol: Kinetic Analysis of Protodeboronation

Experimental validation is key to confirming computational predictions. Kinetic studies of protodeboronation are often performed using the following protocol:

  • Reaction Setup: The substituted pyridyl boronic acid is dissolved in a suitable solvent system, often an aqueous-organic mixture (e.g., 50% aqueous dioxane).[11]

  • pH Control: The pH of the solution is carefully controlled using buffers, as the rate of protodeboronation is highly pH-dependent.[11]

  • Initiation and Monitoring: The reaction is initiated, typically by placing the solution in a thermostated environment (e.g., 70 °C).[11] The progress of the reaction is monitored over time using an appropriate analytical technique, such as NMR spectroscopy (e.g., ¹⁹F, ¹H, or ¹¹B NMR) or HPLC.[12]

  • Data Analysis: The concentration of the boronic acid and/or the protodeboronated product is plotted against time. The observed rate constant (k_obs) is then determined by fitting the data to a suitable rate law (e.g., first-order decay).

  • pH-Rate Profile: Steps 1-4 are repeated at various pH values to generate a log k_obs vs. pH rate profile, which provides mechanistic insights into the species involved in the rate-determining step.[11]

The following diagram illustrates the logical relationship in analyzing reaction kinetics.

G Kinetic Analysis Logical Flow A Prepare Reaction Mixture (Boronic Acid, Solvent, Buffer) B Set Reaction Conditions (Temperature, pH) A->B C Monitor Reaction Progress vs. Time (e.g., NMR, HPLC) B->C D Determine Observed Rate Constant (k_obs) C->D E Repeat at Different pH Values D->E F Construct pH-Rate Profile (log k_obs vs. pH) E->F G Elucidate Reaction Mechanism F->G

Caption: Logical flow for kinetic analysis of protodeboronation.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-methoxypyridine-4-boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 5-Bromo-2-methoxypyridine-4-boronic acid, ensuring the minimization of environmental impact and the maintenance of a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling and disposal operations should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[1][2]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[1]Prevents skin contact with the chemical.
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.[1][3]Minimizes the risk of skin exposure.
Respiratory Protection NIOSH-approved respirator if handling outside a fume hood or if dust is generated.[1][3]Protects against inhalation of harmful dust or vapors.

An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[1]

Waste Characterization and Segregation

This compound should be classified and handled as hazardous chemical waste.[1][4] Due to its chemical structure, it is categorized as a halogenated organic compound.[4]

Key Disposal Principles:

  • Do Not Dispose Down the Drain: This compound must never be poured down the sink.[1][4]

  • No Mixing with Other Waste: Do not mix with other waste streams, particularly incompatible materials like strong acids or bases, unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[4]

  • Segregation: This waste should be collected in a dedicated container for halogenated organic waste.[3][5]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Step 1: Waste Collection

  • Solid Waste: Carefully collect the solid waste material and place it into a designated hazardous waste container.[3] Avoid generating dust during transfer.[2]

  • Liquid Waste: For solutions containing the compound, pour the liquid into a designated, compatible waste container for halogenated organic solvents.[3] The use of a funnel is recommended to prevent spills.[1]

Step 2: Container Management

  • Container Selection: Utilize a chemically compatible, leak-proof container with a secure screw-top cap.[4] High-density polyethylene (HDPE) or glass containers are generally appropriate.[1][4]

  • Labeling: The waste container must be clearly and accurately labeled.[3] The label must include:

    • The words "Hazardous Waste".[3][4]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[4]

    • A list of all constituents and their approximate percentages if it is a mixture.[4]

    • Appropriate hazard pictograms.[3]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, in accordance with your institution's guidelines.[1][6] The container should be kept closed except when adding waste.[3]

Step 3: Final Disposal

  • Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[3]

  • Incineration: The recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container.[1][4]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate cleanup is essential to minimize exposure and environmental contamination.

Table 2: Spill Cleanup Procedure

StepActionDetails
1. Evacuate and Secure Alert personnel in the vicinity and restrict access to the spill area.[1]
2. Ventilate Ensure the area is well-ventilated. If possible, perform cleanup within a chemical fume hood.[3]
3. Absorb For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.[7] For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[1][4]
4. Collect Place the absorbed material and any contaminated cleaning supplies into a sealed and labeled hazardous waste container.[1]
5. Decontaminate Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[1][3] All decontamination materials must also be disposed of as hazardous waste.[1]
6. Report Report the spill to your supervisor and your institution's EHS department.[1]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Identify Waste (this compound) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Is it a Spill? B->C D Follow Spill Management Protocol C->D Yes E Routine Disposal C->E No F Collect Waste in Compatible Container D->F E->F G Label Container Correctly ('Hazardous Waste', Full Chemical Name) F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J End: Professional Disposal (Incineration) I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-Bromo-2-methoxypyridine-4-boronic acid (CAS No. 957060-94-5). The following procedures are based on established best practices for handling pyridine and boronic acid derivatives to ensure laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Safety goggles with side-shields[1]Chemical-resistant gloves (e.g., nitrile or butyl rubber)[1][2]Laboratory coat[1][2]Work in a certified chemical fume hood. Use a NIOSH-approved respirator if dust is generated[1].
Conducting Reactions Safety goggles with side-shields[1]Chemical-resistant gloves (e.g., nitrile or butyl rubber)[1][2]Laboratory coat[1][2]Not generally required if handled within a certified chemical fume hood[1].
Handling Spills Safety goggles and face shieldChemical-resistant gloves (e.g., nitrile or butyl rubber)[1][2]Laboratory coat[1][2]A NIOSH-approved respirator may be necessary depending on the spill size and ventilation[3].
Waste Disposal Safety goggles and face shieldChemical-resistant gloves (e.g., nitrile or butyl rubber)[1][2]Laboratory coat[1][2]Not generally required if containers are sealed and handled properly.

Operational Plan: Handling and Storage

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1][2].

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling the compound[2]. Do not eat, drink, or smoke in the laboratory.

Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Keep the container tightly closed to prevent moisture absorption and degradation[1][2].

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: For large spills, evacuate the immediate area and inform colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills within a fume hood, use an inert absorbent material such as sand or vermiculite to contain the spill. Avoid using combustible materials.

  • Clean-up: Carefully sweep or scoop the contained material into a designated, labeled waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, weighing paper, absorbent materials) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, separated from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental health and safety (EHS) provider. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited[2].

Workflow for Handling and Disposal

start Start ppe Don Appropriate PPE start->ppe handling Handle in Fume Hood ppe->handling storage Store Properly handling->storage After Use spill Spill Occurs handling->spill Accident waste_collection Collect Hazardous Waste handling->waste_collection Generate Waste end End storage->end Task Complete spill_protocol Follow Spill Protocol spill->spill_protocol spill_protocol->waste_collection disposal Dispose via EHS waste_collection->disposal disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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